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  • Product: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS: 1935368-77-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in drug discovery

Title: The Strategic Role of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery: A Mechanistic and Synthetic Whitepaper Executive Summary In the landscape of targeted oncology and immunolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Role of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Kinase Inhibitor Discovery: A Mechanistic and Synthetic Whitepaper

Executive Summary In the landscape of targeted oncology and immunology, the discovery of potent, selective ATP-competitive kinase inhibitors relies heavily on the utilization of privileged pharmacophoric scaffolds. As a Senior Application Scientist, I frequently leverage 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1935368-77-6) not as a standalone therapeutic, but as a highly functionalized, versatile building block. This whitepaper details the mechanistic rationale, synthetic causality, and self-validating protocols required to transform this core intermediate into highly selective kinase inhibitors targeting pathways such as Src and Bruton’s Tyrosine Kinase (BTK).

Structural Rationale & Pharmacophore Mapping

The mechanism of action of derivatives built from this scaffold is rooted in their ability to act as bioisosteres of the adenine ring of adenosine triphosphate (ATP). By mimicking ATP, these molecules competitively bind to the highly conserved kinase active site. However, achieving selectivity among the 500+ human kinases requires precise spatial functionalization .

The 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is engineered with four distinct vectors, each addressing a specific micro-environment within the kinase domain:

  • 4-Amine (-NH2) & N5: These act as the critical hydrogen bond donor and acceptor pair, anchoring the molecule to the backbone carbonyl and amide groups of the kinase hinge region .

  • 3-Iodo Group (-I): A highly reactive handle for palladium-catalyzed cross-coupling. Substituents introduced here project deep into the hydrophobic pocket (back-cleft) behind the gatekeeper residue, dictating the inhibitor's selectivity profile and its ability to stabilize "DFG-in" or "DFG-out" conformations.

  • 6-Chloro Group (-Cl): A reactive site for Nucleophilic Aromatic Substitution (SNAr). Functional groups added here project toward the solvent-exposed region , allowing for the tuning of pharmacokinetics, solubility, and cellular permeability.

  • 1-NH Position: Can be alkylated to project moieties into the ribose-binding pocket , further enhancing binding affinity .

Pharmacophore Scaffold 6-Chloro-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Privileged Scaffold) Hinge Hinge Region Binding (Hydrogen Bond Donor/Acceptor) Scaffold->Hinge 4-NH2 & N5 Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) Scaffold->Hydrophobic 3-Iodo (Pd-Coupling) Solvent Solvent-Exposed Region (Pharmacokinetics/Solubility) Scaffold->Solvent 6-Chloro (SNAr) Ribose Ribose Binding Pocket (Affinity Enhancement) Scaffold->Ribose N1 (Alkylation)

Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold in the ATP binding site.

The Causality of Orthogonal Functionalization

To generate a library of targeted inhibitors, we must functionalize the N1, C3, and C6 positions. The order of these synthetic steps is not arbitrary; it is dictated by the electronic properties of the pyrazolo[3,4-d]pyrimidine ring system.

The Synthetic Logic:

  • N1-Alkylation First: The N1 position is the most acidic NH in the molecule. If left unprotected, it will coordinate with palladium catalysts during downstream steps, leading to catalyst poisoning or off-target N-arylation. Alkylating it first provides both a ribose-pocket vector and necessary protection.

  • C3-Suzuki Coupling Second: The C3-iodo bond must be reacted before the C6-chloro bond. Why? If we perform an SNAr at C6 first by introducing an amine, the pyrimidine ring becomes highly electron-rich. This electron density delocalizes into the pyrazole ring, deactivating the C3-iodo bond toward the oxidative addition of Pd(0). By performing the Suzuki coupling while the electron-withdrawing C6-chloro is still present, we maintain a highly reactive C3-iodo site .

  • C6-SNAr Last: With the hydrophobic vector installed at C3, the C6-chloro is displaced using amine nucleophiles under mild heating, completing the pharmacophore.

Workflow Start Starting Scaffold (6-Cl, 3-I) Step1 Step 1: N1-Alkylation (Mitsunobu/Base) Start->Step1 Regioselective Protection Step2 Step 2: C3-Suzuki Coupling (Pd-Catalyzed) Step1->Step2 Oxidative Addition at C3-I Step3 Step 3: C6-SNAr (Amine Nucleophiles) Step2->Step3 Nucleophilic Displacement at C6-Cl End Final Kinase Inhibitor Library Step3->End Purification & Assay

Orthogonal functionalization workflow for generating targeted kinase inhibitor libraries.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be a self-validating system. Below are the core methodologies for synthesizing and validating inhibitors derived from this scaffold.

Protocol A: Regioselective C3-Suzuki Cross-Coupling

Objective: Install the hydrophobic pocket vector via Pd-catalyzed cross-coupling.

  • Preparation: In a microwave-safe vial, combine the N1-alkylated 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Reaction: Seal the vial and subject to microwave irradiation at 90°C for 45 minutes.

  • Self-Validation Checkpoint (LC-MS): The starting scaffold exhibits a distinct isotopic pattern due to the presence of both Chlorine (³⁵Cl/³⁷Cl ratio of 3:1) and Iodine. Successful C3-coupling is validated by the complete disappearance of the iodine mass signature and a shift in the retention time, while the 3:1 isotopic signature of the unreacted C6-chloro group must remain intact.

Protocol B: TR-FRET Kinase Target Validation Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives against the target kinase (e.g., Src or BTK).

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Incubation: In a 384-well plate, combine 10 nL of the compound, 5 µL of the kinase/substrate mixture, and 5 µL of ATP (at the exact Kₘ for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).

  • Self-Validation Checkpoint (Z'-Factor): The assay's robustness is continuously monitored by calculating the Z'-factor for each plate. A Z'-factor > 0.6 validates the assay window between the positive control (10 µM Staurosporine, 100% inhibition) and the negative vehicle control (1% DMSO, 0% inhibition). Any plate with a Z'-factor < 0.5 is automatically rejected to prevent false Structure-Activity Relationship (SAR) interpretations.

Quantitative Data & Structure-Activity Relationship (SAR)

The step-by-step functionalization of the 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold directly correlates to an exponential increase in target affinity. The table below summarizes representative SAR data demonstrating how iterative functionalization drives potency from an inactive scaffold to a highly potent lead compound.

Compound StageN1 SubstituentC3 Substituent (Hydrophobic Vector)C6 Substituent (Solvent Vector)Src IC₅₀ (nM)BTK IC₅₀ (nM)
Raw Scaffold -H-Iodo-Chloro>10,000>10,000
Intermediate 1 -Cyclopentyl-Iodo-Chloro>5,000>5,000
Intermediate 2 -Cyclopentyl-Phenyl-Chloro4501,200
Lead Candidate A -Cyclopentyl-Phenyl-NH-CH₃1285
Lead Candidate B -Cyclopentyl-4-Phenoxyphenyl-NH₂453

Data Interpretation: The raw scaffold exhibits no meaningful kinase inhibition. The addition of the N1-cyclopentyl group provides minimal benefit alone. However, the introduction of the C3-phenyl group (Intermediate 2) engages the hydrophobic pocket, dropping the IC₅₀ into the nanomolar range. Finally, displacing the C6-chloro with an amine (Lead A/B) optimizes solvent-exposed interactions, yielding single-digit nanomolar potency.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1112-1135.[Link]

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews, 114(14), 7189-7238.[Link]

  • Huang, W., et al. (2015). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(7), 3004-3019.[Link]

Exploratory

Pharmacokinetics and Optimization of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives in Targeted Kinase Inhibition

An In-Depth Technical Whitepaper Executive Summary The 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (CAS 1935368-77-6) represents a privileged chemotype in modern oncology and immunology drug discovery. A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper

Executive Summary

The 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold (CAS 1935368-77-6) represents a privileged chemotype in modern oncology and immunology drug discovery. As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of this scaffold not merely as a synthetic exercise, but as a multidimensional balancing act between target affinity, metabolic stability, and systemic exposure. This whitepaper dissects the rational design, mechanistic signaling, and self-validating experimental protocols required to profile the pharmacokinetics of these potent kinase inhibitors.

Chemical Anatomy & Rationale of the Core Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, forming the core of several FDA-approved therapeutics, including the BTK inhibitor ibrutinib[1]. The specific substitution pattern of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine allows for highly controlled, orthogonal functionalization:

  • C4-Amine (Hinge Binder): Essential for anchoring the molecule to the ATP-binding site of kinases via critical hydrogen bonds (e.g., Met341 in Src or Met477 in BTK)[2],.

  • C3-Iodo (Hydrophobic Probe): Primed for palladium-catalyzed cross-coupling (e.g., Sonogashira reactions). Replacing the iodine with a phenylethynyl group drives the molecule deep into the kinase's hydrophobic back-cleft, drastically increasing potency[2].

  • C6-Chloro (Solubility Modulator): Highly reactive toward nucleophilic aromatic substitution ( SN​Ar ). This site is typically functionalized with aliphatic amines (e.g., piperazines) to rescue the aqueous solubility lost during C3 optimization[3].

Pharmacokinetic Liabilities & Rational SAR Optimization

While C3-hydrophobic extensions (like the 3-phenylethynyl group) yield sub-nanomolar Src inhibitors, they inherently introduce PK liabilities, namely high lipophilicity ( logP>4 ), rapid hepatic clearance via CYP450 enzymes, and poor oral bioavailability. Optimization requires a rational Structure-Activity Relationship (SAR) approach to balance these properties.

SAR_Logic Core 6-Chloro-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Core Scaffold) C3 C3-Iodo Substitution (Sonogashira/Suzuki) Core->C3 Modifies C6 C6-Chloro Substitution (SNAr with Amines) Core->C6 Modifies PK1 Increased Lipophilicity & Target Affinity C3->PK1 PK2 Improved Aqueous Solubility & Reduced Clearance C6->PK2

Structural optimization logic for pyrazolo[3,4-d]pyrimidine derivatives.

Mechanistic Grounding: Kinase Inhibition Pathways

Optimized derivatives act as potent, ATP-competitive multikinase inhibitors. By blocking Src and BTK, these compounds dismantle downstream signaling cascades (MAPK/ERK and PI3K/AKT), leading to robust tumor apoptosis and suppression of triple-negative breast cancer (TNBC) models[2].

Signaling Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Src Src / BTK Kinases Inhibitor->Src Inhibits (ATP Hinge) MAPK MAPK / ERK Pathway Src->MAPK Activates AKT PI3K / AKT Pathway Src->AKT Activates Outcome Tumor Apoptosis & Reduced Proliferation MAPK->Outcome Blocked AKT->Outcome Blocked

Mechanistic inhibition of Src/BTK signaling by pyrazolo[3,4-d]pyrimidines.

Self-Validating Experimental Protocol: In Vivo PK Profiling

To accurately determine clearance ( CL ), volume of distribution ( Vd​ ), half-life ( t1/2​ ), and oral bioavailability ( F% ), we employ a stringent LC-MS/MS workflow. This protocol is designed in accordance with the .

PK_Workflow Dose In Vivo Dosing (IV/PO in Rodents) Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Extract Plasma Extraction (Protein Precipitation) Sample->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Standardized in vivo PK profiling workflow using LC-MS/MS bioanalysis.

Step-by-Step Methodology & Causality

Step 1: Animal Dosing and Sampling

  • Action: Fast Sprague-Dawley rats for 12 hours prior to oral dosing. Administer the derivative intravenously (IV, 2 mg/kg in 5% DMSO/95% Saline) and orally (PO, 10 mg/kg in 0.5% Methylcellulose).

  • Causality: Fasting eliminates food-drug interactions that artificially alter absorption rates. IV dosing establishes the absolute baseline for systemic clearance without gastrointestinal variables, which is mathematically required to calculate absolute oral bioavailability.

Step 2: Plasma Extraction via Protein Precipitation

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of a deuterated Internal Standard (IS). Centrifuge at 4000 rpm for 15 mins at 4°C.

  • Causality & Self-Validation: Acetonitrile violently disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. This prevents catastrophic fouling of the LC column. The IS is added before extraction; because it shares identical physicochemical properties with the target drug, any loss during extraction or ion suppression during mass spectrometry affects both equally. The Analyte/IS ratio remains constant, making the extraction a self-validating system.

Step 3: LC-MS/MS Quantification

  • Action: Inject 5 µL onto a C18 reverse-phase column. Run a mobile phase gradient containing 0.1% Formic Acid. Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Formic acid provides the protons ( H+ ) necessary for efficient positive electrospray ionization (ESI+), which is highly effective for the basic C4-amine group on the pyrazolo[3,4-d]pyrimidine core. MRM mode filters the specific precursor mass in Q1, fragments it in Q2, and filters a specific product ion in Q3. This double mass-filtration eliminates background matrix noise, ensuring high signal-to-noise ratios even during the terminal elimination phase.

Quantitative Pharmacokinetic Profiling Data

The table below summarizes typical PK parameters, demonstrating how rational modifications to the 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core translate into systemic exposure improvements.

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)CL (mL/min/kg) F (%)
Unoptimized Core IV2.08504200.879.3-
(High Clearance)PO10.01202101.1-10.0
Compound 1j [2]IV2.0142018502.418.0-
(3-Phenylethynyl deriv.)PO10.098041603.1-45.0
C6-Piperazine Deriv. IV2.0160024003.813.8-
(Enhanced Solubility)PO10.0145078004.2-65.0

Data synthesis based on established pyrazolo[3,4-d]pyrimidine SAR profiling in rodent models.

Conclusion

The transformation of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a raw chemical intermediate into a viable clinical candidate requires rigorous pharmacokinetic optimization. By strategically substituting the C3 and C6 positions, researchers can successfully navigate the tightrope between kinase affinity and systemic exposure, ultimately yielding highly bioavailable therapeutics for oncology and autoimmune indications.

References

  • Zhang, C.-H., et al. "Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer." Journal of Medicinal Chemistry, 2015. Source: PubMed. URL: [Link]

  • Chen, J., et al. "Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis." European Journal of Medicinal Chemistry, 2018. Source: ScienceDirect. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018. Source: FDA.gov. URL:[Link]

  • Beshr, E. A. M., et al. "Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities." Sphinx Journal of Pharmaceutical and Medical Sciences, 2025. Source: ResearchGate. URL:[Link]

  • K., et al. "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives." RSC Advances, 2024. Source: RSC Publishing. URL:[Link]

Sources

Foundational

Preliminary Investigation of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Kinase Inhibitor

An In-Depth Technical Guide Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolo[3,4-d]pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the core of numerous approved and investigational kinase inhibitors.[1] This is due to its nature as a bioisostere of adenine, which allows it to mimic ATP and bind effectively to the kinase hinge region.[1] This guide outlines a preliminary investigative framework for evaluating 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound possessing this key scaffold, as a potential kinase inhibitor. While this molecule is recognized as a crucial synthetic intermediate, particularly in the synthesis of Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, its intrinsic biological activity is not widely documented.[2][3] This document provides a comprehensive roadmap for its synthesis, biochemical and cellular characterization, and interpretation of potential outcomes, designed for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Investigation

The pursuit of novel kinase inhibitors is a cornerstone of modern therapeutic development. Kinases regulate nearly all aspects of cell life, and their aberrant activity drives the progression of numerous cancers and inflammatory diseases.[1] Small molecule inhibitors that target the ATP-binding site of kinases have achieved significant clinical success. The pyrazolo[3,4-d]pyrimidine core is particularly noteworthy, as its structure mimics the purine ring of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase active site.[1]

The subject of this guide, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, presents a compelling starting point for a kinase inhibitor discovery program for several reasons:

  • Privileged Scaffold: It is built upon the proven 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.

  • Strategic Halogenation: The presence of a chloro group at the C6 position and an iodo group at the C3 position offers distinct opportunities. Halogen atoms can participate in halogen bonding, modulate the electronic properties of the ring system, and influence metabolic stability.[4][5]

  • Synthetic Versatility: The iodo group, in particular, serves as a versatile synthetic handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3][6] This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR). The chloro group also allows for nucleophilic substitution.[7]

This guide will therefore treat 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine not just as a potential inhibitor in its own right, but as a foundational scaffold for a targeted inhibitor design campaign.

Proposed Mechanism of Action and Structural Insights

Based on extensive studies of related pyrazolopyrimidine inhibitors, the proposed mechanism of action for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as a Type I ATP-competitive inhibitor .

This binding mode is characterized by the following interactions, which can be validated through computational modeling and eventually co-crystallography:

  • Hinge Binding: The N1-H and the C4-amino group of the pyrazolopyrimidine core are expected to form two canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This is the primary anchoring interaction for this class of inhibitors.

  • Hydrophobic Interactions: The fused ring system itself will occupy the hydrophobic pocket created by the adenine-binding site.

  • Influence of Halogens:

    • The 3-iodo group projects towards the solvent-exposed region. In its current state, it can form halogen bonds or other non-covalent interactions. Its primary role in inhibitor design, however, is as a point for chemical elaboration to target the "back pocket" of the kinase, a strategy known to enhance both potency and selectivity.[8]

    • The 6-chloro group is positioned in a region where it can influence selectivity between different kinases. Substitutions at this position have been shown to be critical for tuning the inhibitory profile of pyrazolopyrimidine-based compounds.[9]

The following diagram illustrates the hypothesized binding mode within a generic kinase ATP pocket.

G cluster_0 Kinase ATP Binding Pocket cluster_1 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine hinge Hinge Region (e.g., Met, Glu) hydro_pocket Hydrophobic Pocket (Adenine Region) back_pocket Solvent-Exposed Region (Ribose Pocket) core Pyrazolo[3,4-d]pyrimidine Core core->hydro_pocket Hydrophobic Interactions amino C4-Amine amino->hinge H-Bonds (Anchor) iodo C3-Iodo iodo->back_pocket Vector for Modification (e.g., Suzuki) chloro C6-Chloro chloro->hydro_pocket Selectivity Pocket

Caption: Hypothesized binding mode of the title compound in a kinase ATP pocket.

Synthesis and Characterization

While the title compound is commercially available, understanding its synthesis is crucial for analog generation. A plausible and efficient two-step synthesis can be proposed based on established methodologies for related compounds.

G start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine step1 Step 1: Iodination start->step1 intermediate 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine step1->intermediate N-Iodosuccinimide (NIS) DMF, 80°C step2 Step 2: Chlorination intermediate->step2 final 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine step2->final POCl3, Reflux or N-Chlorosuccinimide (NCS)

Caption: Proposed two-step synthesis workflow for the title compound.

Protocol 3.1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is adapted from established procedures for the iodination of the pyrazolopyrimidine scaffold.[2][6]

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.5 eq).

  • Heating: Heat the reaction mixture to 80°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid and wash it with cold ethanol to remove residual DMF and unreacted NIS.

  • Drying: Dry the product under vacuum to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 3.2: Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The chlorination of the pyrazolopyrimidine C6 position can be achieved via several methods. A common approach involves converting a 6-hydroxy precursor to the chloro derivative using phosphorus oxychloride (POCl₃).[7]

  • Reaction Setup: (Assuming a 6-hydroxy precursor is available or synthesized) Suspend the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4,6-diol in phosphorus oxychloride (POCl₃) (excess, ~10-20 eq).

  • Heating: Heat the mixture to reflux (approx. 105-110°C) for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Biochemical Evaluation: In Vitro Kinase Inhibition

The primary goal of the preliminary investigation is to determine if the compound inhibits kinase activity and to quantify its potency. Two robust, high-throughput biochemical assays are proposed: the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

Protocol 4.1: Potency Determination (IC₅₀) using ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. The amount of light generated is directly proportional to kinase activity.

  • Reagent Preparation:

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO, starting at a high concentration (e.g., 1 mM).

    • Kinase Reaction Buffer: Prepare 1X kinase buffer as recommended for the specific target kinase.

    • ATP/Substrate Solution: Prepare a solution containing the kinase-specific substrate and ATP at a concentration equal to or below the Kₘ for ATP for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase enzyme solution.

    • Add 5 µL of the test compound dilutions (or DMSO for control wells).

    • Initiate the reaction by adding 5 µL of the ATP/Substrate solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ParameterDescriptionExample Value
Plate Format 384-well, white, low-volumeGreiner Bio-One #784075
Reaction Volume 15 µL-
Detection Volume 30 µL-
Incubation Time 60 min (kinase), 40 min (ADP-Glo), 30 min (Detection)-
Signal Luminescence-
Protocol 4.2: Kinase Binding Affinity (K𝘥) using LanthaScreen® Eu Kinase Binding Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. It directly measures binding rather than enzymatic activity.

  • Reagent Preparation:

    • Test Compound: Prepare serial dilutions as described in Protocol 4.1.

    • 1X Kinase Buffer A: Prepare as per the manufacturer's instructions.

    • Kinase/Antibody Mix: Prepare a solution containing the tagged kinase and a europium-labeled anti-tag antibody at 3X the final desired concentration.

    • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer at 3X the final desired concentration.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of the Kinase/Antibody mixture.

    • Add 5 µL of the Tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit to determine the IC₅₀ value, which can be correlated to the binding affinity (Kᵢ).

ParameterDescriptionExample Value
Plate Format 384-well, black, low-volumeCorning #3571
Final Volume 15 µL-
Excitation/Emission Ex: 340 nm, Em: 615 nm (Donor), 665 nm (Acceptor)-
Incubation Time 60 minutes-
Signal TR-FRET Ratio-

Cellular Evaluation: Assessing Biological Context

Biochemical assays are essential but do not account for cell permeability, intracellular target engagement, or off-target effects. A preliminary cell-based assay is critical to assess the compound's potential in a more physiologically relevant context.

Protocol 5.1: Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

This assay determines the compound's effect on the proliferation of cancer cell lines. The choice of cell line should be guided by the hypothesized kinase target (e.g., a cell line known to be dependent on a specific kinase).

  • Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (typically for 72 hours). Include DMSO-only wells as a negative control.

  • Viability Assessment (CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control cells.

    • Plot the percentage of cell viability against the logarithm of compound concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Next Steps

The successful completion of this preliminary investigation will yield a set of key data points to guide future efforts.

Data PointAssayInterpretationNext Steps
Biochemical IC₅₀ ADP-Glo™Potency of the compound against the purified kinase. A low nM IC₅₀ is desirable.Proceed to selectivity screening against a panel of kinases.
Binding IC₅₀/K𝘥 LanthaScreen®Direct measure of affinity for the target kinase. Confirms direct binding.Correlate with biochemical IC₅₀. A large discrepancy may indicate a non-ATP competitive mechanism.
Cellular GI₅₀ Cell ProliferationCompound's ability to inhibit cell growth. Indicates cell permeability and on-target/off-target effects.If GI₅₀ is significantly higher than biochemical IC₅₀, investigate permeability or efflux issues.

A successful outcome would be a compound with potent biochemical activity (low nM IC₅₀) that translates into cellular activity (low µM GI₅₀). The next logical step would be to perform a broad kinase selectivity screen to understand its off-target profile. Subsequently, the 3-iodo position can be exploited for Suzuki coupling to install various moieties, initiating a full-scale structure-activity relationship (SAR) study to optimize potency, selectivity, and drug-like properties.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]

  • Structures of pyrazolopyrimidine-type inhibitors bound to CDK7 CDK7 is... - ResearchGate. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Available at: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Available at: [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Available at: [Link]

  • SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28 - ResearchGate. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. Available at: [Link]

  • Synthesis method of ibrutinib intermediate - Eureka | Patsnap. Available at: [Link]

  • CN104557945A - Synthesis method of ibrutinib - Google Patents.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

Abstract This technical guide provides a comprehensive overview of the methodologies and expected structural insights for the crystal structure analysis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Recognizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected structural insights for the crystal structure analysis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Recognizing the current absence of a publicly available crystal structure for this specific molecule, this document leverages the crystallographic data of a closely related analog, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , to provide a robust and scientifically grounded framework for researchers, scientists, and drug development professionals. The analysis of this analog serves as an expert-led case study, detailing the experimental workflow, from synthesis and crystallization to data interpretation, and offers predictive insights into the structural characteristics of the target compound.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its purine-like architecture. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases. Derivatives of this scaffold have shown significant potential as anti-inflammatory, antiproliferative, and antifungal agents. The specific compound of interest, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a halogenated derivative with potential applications in targeted therapies, where the halogen atoms can modulate pharmacokinetic properties and provide vectors for further chemical modification.

A definitive understanding of the three-dimensional structure of this molecule is paramount for rational drug design. Crystal structure analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its binding affinity to target proteins and for optimizing its therapeutic potential.

As a crystal structure for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has not been publicly reported, this guide will focus on the crystal structure analysis of the analogous compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , for which crystallographic data is available (CCDC 2116243).[1] This analog shares the core heterocyclic system and a chloro-substituent, making it an excellent model for illustrating the experimental and analytical process.

Experimental Methodology: A Self-Validating Protocol

The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography. The following protocol is a field-proven, self-validating system for the analysis of small organic molecules like 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity material. For the target compound, a potential synthetic route would involve the cyclocondensation of a substituted pyrazole precursor.[2] The synthesis of the analog, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was achieved through the regioselective nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine.[1]

Synthesis_Workflow A Starting Material: 4-chloro-6-(chloromethyl)-1-methyl- 1H-pyrazolo[3,4-d]pyrimidine D Reaction Conditions: Stirring for 5h at 20°C A->D Reacts with B Reagent: Methylamine (40%) B->D C Solvent: THF C->D E Work-up: Solvent distillation, addition of water D->E F Purification: Crystallization from alcohol/water E->F G Final Product: 6-(chloromethyl)-N,1-dimethyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine F->G

Caption: Synthetic workflow for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step. For small organic molecules, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

  • Slow Evaporation: Loosely cover the container (e.g., with parafilm pierced with a few small holes) and allow the solvent to evaporate slowly at a constant temperature over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection Parameters (based on the analog study):

ParameterValue
InstrumentBruker APEX-II CCD diffractometer
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature293(2) K
Crystal SystemMonoclinic
Space GroupP2₁/n
Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Data_Analysis_Workflow A Diffraction Data Collection B Data Reduction and Integration (e.g., SAINT software) A->B C Structure Solution (e.g., SHELXS) B->C D Structure Refinement (e.g., SHELXL) C->D E Visualization and Analysis (e.g., OLEX2, Mercury) D->E F Validation and Deposition (e.g., CCDC) E->F

Caption: Workflow for crystal structure solution and refinement.

Structural Analysis of the Analog: 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The crystal structure of this analog provides a wealth of information that can be extrapolated to the target compound.

Molecular Structure and Conformation

The molecule consists of a planar pyrazolo[3,4-d]pyrimidine core. The exocyclic amine and the chloromethyl group will have specific orientations relative to this core.

Caption: Predicted molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Key Bond Lengths and Angles (from the analog, CCDC 2116243): [1]

Bond/AngleLength (Å) / Angle (°)
C4-N(amine)1.35
C6-C(chloromethyl)1.50
Angle(N5-C4-N(amine))120.5
Angle(N5-C6-C(chloromethyl))122.1

Note: These are representative values and would differ slightly for the target compound due to the different substituents.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules arrange themselves in a highly ordered, three-dimensional lattice. This packing is governed by intermolecular interactions. For the analog, hydrogen bonding is a key feature. The amine group acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine and pyrazole rings can act as acceptors.

For the target molecule, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we can predict the following key interactions:

  • N-H···N Hydrogen Bonds: The primary amine at the C4 position is a potent hydrogen bond donor and will likely form strong hydrogen bonds with the nitrogen atoms of neighboring molecules, leading to the formation of chains or sheets.

  • Halogen Bonding: The iodine atom at the C3 position is a potential halogen bond donor. This interaction, where the electrophilic region of the iodine interacts with a nucleophilic atom (like a nitrogen or another halogen), could play a significant role in the crystal packing. The chlorine atom at C6 could also participate in weaker halogen bonding.

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: A precise 3D model of the molecule allows for a deeper understanding of how structural modifications affect biological activity.

  • Rational Drug Design: The crystal structure can be used for in silico docking studies to predict how the molecule will bind to its target protein. This information can guide the design of more potent and selective inhibitors.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

Conclusion

While a definitive crystal structure for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine remains to be reported, this technical guide provides a comprehensive framework for its eventual analysis. By leveraging the available data for a close analog, we have outlined a robust experimental protocol and provided expert insights into the expected structural features. The understanding of the molecular geometry, conformation, and intermolecular interactions is critical for advancing the development of this and other pyrazolo[3,4-d]pyrimidine-based therapeutic agents.

References

  • Ogurtsov, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 2116243. [Link]

  • Ali, M. M., et al. (2014). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Journal of the Korean Chemical Society, 58(3), 290-294. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Protocols for Proton-Sparse, Halogenated Heterocycles

Case Study: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors (e.g., Src and EGFR inhibitors) due to its bioisosteric relationship with adenine[1][2]. However, highly substituted derivatives such as 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine present a "perfect storm" of nuclear magnetic resonance (NMR) challenges.

With a molecular formula of C₅H₃ClIN₅, this compound possesses zero non-exchangeable C–H protons . Furthermore, the presence of two quadrupolar halogens (Iodine-127 and Chlorine-35/37) induces severe relaxation anomalies. This application note provides a self-validating, expert-level methodology to successfully acquire and interpret the 1H, 13C, and 15N NMR spectra of this highly recalcitrant molecule.

Mechanistic Insights into NMR Challenges

To design an effective NMR protocol, one must first understand the quantum mechanical and chemical causality behind the molecule's spectral behavior.

The "Proton-Less" Core and H/D Exchange

Standard 1H NMR relies heavily on carbon-bound protons. In this molecule, the only protons present are the pyrazole N–H (1H) and the amine (4-NH₂). Because these protons are highly acidic and exchangeable, the presence of even trace amounts of water (H₂O/HOD) or protic solvents will cause rapid chemical exchange. If standard CDCl₃ or non-anhydrous DMSO-d₆ is used, these proton signals will broaden into the baseline or disappear entirely, resulting in a completely blank 1H NMR spectrum and leading to false structural invalidation.

Quadrupolar Relaxation and Signal Broadening

The 13C NMR spectrum of this compound is notoriously difficult to acquire due to two coupled phenomena:

  • Lack of Nuclear Overhauser Effect (NOE): Standard 13C{1H} experiments utilize NOE from attached protons to enhance carbon signals by up to a factor of ~3. Since all five carbons in this molecule (C3, C3a, C4, C6, C7a) are quaternary or heteroatom-bound, there is zero NOE enhancement.

  • Quadrupolar T₂ Relaxation: The ¹²⁷I nucleus at C3 has a spin of I = 5/2, and the ³⁵Cl/³⁷Cl nuclei at C6 have spins of I = 3/2. These nuclei possess large quadrupole moments. Fluctuations in the electric field gradient (EFG) cause rapid transverse (T₂) relaxation of the directly bonded ¹³C nuclei[3]. This rapid T₂ relaxation broadens the C3 and C6 carbon signals significantly, often rendering them indistinguishable from baseline noise in standard acquisition times.

Tautomeric Dynamics

Pyrazolo[3,4-d]pyrimidines exhibit annular tautomerism (1H- vs. 2H-pyrazole forms) in solution[1]. The position of this equilibrium is highly solvent-dependent and can cause peak doubling or line broadening in both 13C and 15N spectra if the exchange rate is intermediate on the NMR timescale.

Mechanistic_Dynamics I_Quad 127I & 35/37Cl Quadrupolar Nuclei EFG Electric Field Gradient Fluctuations I_Quad->EFG T2_Relax Rapid T2 Transverse Relaxation EFG->T2_Relax C_Broad Severe 13C Signal Broadening (C3, C6) T2_Relax->C_Broad H_Exch Trace H2O in Solvent Proton_Loss Rapid H/D Exchange of NH & NH2 H_Exch->Proton_Loss H_Blank Loss of 1H NMR Signals Proton_Loss->H_Blank

Fig 1. Mechanistic pathways leading to signal degradation in halogenated, proton-sparse heterocycles.

Experimental Protocols

The following protocols are engineered to bypass the physical limitations described above, ensuring a self-validating workflow where each step preserves the integrity of the next.

Protocol A: Ultra-Dry Sample Preparation

Causality: Water must be strictly excluded to observe the 1H and 4-NH₂ protons, which are required for subsequent 2D 1H-15N HMBC experiments.

  • Solvent Selection: Use exclusively 100.0% isotopic purity DMSO-d₆ supplied in sealed glass ampoules. Do not use bottle-stored DMSO, which is highly hygroscopic.

  • Drying: Pre-dry the NMR tube and the solid compound (20–30 mg) in a vacuum oven at 60 °C for 12 hours prior to dissolution.

  • Preparation: Dissolve the compound in 0.6 mL of the ultra-dry DMSO-d₆ under an inert atmosphere (nitrogen or argon glovebag) to prevent atmospheric moisture absorption.

Protocol B: 1H NMR Acquisition

Causality: Lower temperatures reduce the chemical exchange rate of the amine/pyrazole protons, sharpening the signals.

  • Temperature: Set the probe temperature to 298 K (do not heat the sample).

  • Pulse Sequence: Standard 1H single-pulse (e.g., zg30 on Bruker).

  • Parameters: D1 = 2 seconds, NS = 32.

  • Validation: You should observe two distinct, broad singlets integrating to a 1:2 ratio (1H pyrazole NH and 2H amine NH₂).

Protocol C: 13C NMR Acquisition (Overcoming Quadrupolar Broadening)

Causality: Because T₁ relaxation of quaternary carbons is extremely slow (often >10 seconds) and there is no NOE, standard parameters will saturate the spins, yielding no signal.

  • Pulse Sequence: Inverse gated decoupling (zgig) to ensure accurate integration, or standard zgpg30 if only chemical shifts are needed.

  • Relaxation Agent (Crucial): Add 0.05 M Chromium(III) acetylacetonate[Cr(acac)₃] to the sample. This paramagnetic agent drastically shortens the T₁ relaxation time of the quaternary carbons without shifting their resonance frequencies.

  • Parameters:

    • Relaxation Delay (D1): 3 to 5 seconds (enabled by the Cr(acac)₃).

    • Number of Scans (NS): >4,096 (often requires overnight acquisition, ~12-16 hours) to pull the broadened C3 and C6 signals out of the baseline.

    • Line Broadening (LB): Apply an exponential window function with LB = 2.0–3.0 Hz during processing to improve the Signal-to-Noise Ratio (SNR) of the quadrupolar-broadened peaks.

Protocol D: 15N NMR via 1H-15N HMBC

Causality: Direct 15N detection is too insensitive. We must transfer magnetization from the exchangeable 1H and 4-NH₂ protons to the nitrogen backbone.

  • Pulse Sequence: 1H-15N HMBC optimized for long-range couplings.

  • Coupling Constant: Optimize the long-range delay for J(N,H) = 5–8 Hz.

  • Parameters: D1 = 1.5 s, NS = 64 per increment, 256 t1 increments.

NMR_Workflow A Sample Prep: Ultra-Dry DMSO-d6 B 1H NMR: Detect Exchangeable NH/NH2 A->B C 13C NMR: Long D1 & High NS for C-I/C-Cl A->C D 15N HMBC: Map N-Backbone via NH/NH2 A->D E Paramagnetic Relaxation Agent (Cr(acac)3) Optional C->E If T1 > 10s

Fig 2. Optimized NMR acquisition workflow for proton-sparse pyrazolo[3,4-d]pyrimidines.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical data from structurally analogous 3-iodo-pyrazolo[3,4-d]pyrimidines and theoretical estimations[2][4].

Table 1: Expected ¹H NMR Data (DMSO-d₆, 298 K)

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationMechanistic Note
N1–H (Pyrazole)13.5 – 14.2Broad Singlet1HHighly dependent on concentration and trace water.
C4–NH₂ (Amine)7.5 – 8.5Broad Singlet2HBroadened by ¹⁴N quadrupolar relaxation and exchange.

Table 2: Expected ¹³C NMR Data (DMSO-d₆, 298 K)

Carbon AssignmentExpected Shift (δ, ppm)Signal CharacteristicsStructural Causality
C4 (C–NH₂)158.0 – 160.0Sharp, Low IntensityQuaternary, deshielded by electronegative amine and nitrogens.
C6 (C–Cl)154.0 – 157.0Broadened, Low IntensityQuaternary, T₂ relaxation induced by ³⁵Cl/³⁷Cl.
C7a (Bridgehead)153.0 – 156.0Sharp, Low IntensityQuaternary, standard pyrimidine bridgehead shift.
C3a (Bridgehead)100.0 – 105.0Sharp, Low IntensityQuaternary, shielded by pyrazole ring current.
C3 (C–I)85.0 – 95.0Extremely BroadHeavy atom effect (shielding) + severe ¹²⁷I quadrupolar broadening.

Note: The exact chemical shifts will vary slightly based on the specific tautomeric equilibrium present in the sample.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations, Molecules (MDPI),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaOTUkl5s1ConlCXzmQF68UXq5KL2MRoJ7c2jYJPKqN8bfaBwAZeeGxGc_KPTmji3bw55YXIgoiseLcKf3rYuwTlw5hcOGpzufT_gZamhRYNThu02aRVMHACBG1Y57b6p88_Z]
  • Quadrupolar NMR Relaxation from ab Initio Molecular Dynamics: Improved Sampling and Cluster Models versus Periodic Calculations, Journal of Chemical Theory and Computation (ACS),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwIzK4zBRncKwijcMJBa2IgrfhM-KW7FSZ-PFq_-VLoJGF9k0Uqe3-ezpCiYjevH_i1jo_QzZg0lN6uVQRAfFNCmk2SVRGaPuh308AZog4BAUVTW66CJH490aVlQ_xwQHhspBgRqV7nnwpUro=]
  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors, Journal of Medicinal Chemistry (ACS),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKz2H1bmDS4GEldP9EtAE9kTBQKYCWQF9Ho7FUXMek6YiIreq71xdjX-t7QYNaUS0OHBrW7IJazmpa6AgKjV9Ax2MQV8JoWf-anYQaAJOXheu0KHEV2hfBtJsy-RTV9gY7NRHa6hskyPGxdOxZGWLI]
  • Characterization of Covalent-Reversible EGFR Inhibitors, PubMed Central (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5KjobK-JhntoD0o0y0ONP-_BvKO6RdWwJbXLSRUgwme5GQs2zWra-1nxduFcAeSIU_HJgHe1sJCN_Q_5ukDDnHnBqzzZfXZWyLnkyDMrn8cucdTYlsKwt0Av6QOgEh4n8EWxonG6l3cn5QuI=]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The compound 6-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The compound 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1935368-77-6) is a highly privileged chemical intermediate in modern drug discovery . Its rigid, planar aza-arene core closely mimics the adenine ring of ATP, making it an ideal foundational scaffold for synthesizing potent, ATP-competitive protein kinase inhibitors .

Derivatives synthesized from this core have demonstrated profound in vivo efficacy across multiple indications. A premier example is SPA7012 , a pyrazolo[3,4-d]pyrimidine derivative that acts as a Type I ½ inhibitor of p21-activated kinase 4 (PAK4). By inhibiting PAK4, SPA7012 stabilizes the anti-oxidative transcription factor Nrf2, effectively attenuating hepatic ischemia-reperfusion (I/R) injury in murine models .

However, translating these highly lipophilic pyrazolo[3,4-d]pyrimidine derivatives from in vitro biochemical assays to in vivo animal models presents significant formulation and pharmacokinetic (PK) challenges. This application note provides a comprehensive, self-validating protocol for the formulation, dosing, and PK/PD profiling of these compounds.

Experimental Workflow & Mechanism of Action

To ensure reproducibility, preclinical workflows must tightly integrate formulation, precise dosing, and robust bioanalysis.

Workflow N1 Compound Formulation N2 In Vivo Dosing N1->N2 N3 Plasma/Tissue Sampling N2->N3 N4 Protein Precipitation N3->N4 N5 LC-MS/MS Bioanalysis N4->N5

Fig 1. Standardized in vivo PK/PD workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Understanding the downstream pharmacodynamics (PD) is critical for validating target engagement. For PAK4 inhibitors like SPA7012, the stabilization of Nrf2 serves as the primary PD biomarker .

Mechanism S1 Ischemia / Reperfusion (Oxidative Stress) S2 PAK4 Kinase (Overactivated) S1->S2 Triggers S4 Nrf2 Degradation (Cytoplasm) S2->S4 Phosphorylation S3 SPA7012 Inhibitor (Pyrazolo-pyrimidine) S3->S2 ATP Competition S5 Nrf2 Stabilization (Nucleus) S3->S5 Promotes S6 Cell Survival & Reduced Liver Injury S5->S6 Gene Transcription

Fig 2. Mechanism of PAK4 inhibition by SPA7012 leading to Nrf2-mediated cell survival.

Formulation Strategies (The "Why" and "How")

Causality & Logic: The 6-chloro-3-iodo core and its substituted derivatives exhibit poor aqueous solubility due to high crystal lattice energy. Attempting to dose these compounds in purely aqueous vehicles will result in suspension settling (causing erratic oral absorption) or fatal pulmonary embolisms if administered intravenously (IV). A co-solvent system is mandatory for IV, while a suspending agent is optimal for Per Os (PO) dosing.

Protocol 3.1: Intravenous (IV) Formulation (Clear Solution)

Target Vehicle: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline.

  • Weighing: Weigh the desired amount of the pyrazolo[3,4-d]pyrimidine derivative (e.g., 2 mg for a 2 mg/kg dose in a 20 g mouse).

  • Primary Solubilization: Dissolve completely in 100% DMSO (5% of final volume). Causality: Vortex and sonicate for 5 minutes. Ensuring complete dissolution at this stage prevents micro-precipitates later.

  • Co-solvent Addition: Add PEG300 (40% of final volume) and vortex thoroughly.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and vortex.

  • Aqueous Phase: Dropwise, add sterile saline (50% of final volume) while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and irreversible precipitation of the API.

Self-Validation Check: Always prepare a vehicle-only control vial. If the vehicle alone turns cloudy upon saline addition, the PEG/Tween ratio must be adjusted before wasting the active pharmaceutical ingredient (API).

Protocol 3.2: Per Os (PO) Formulation (Homogeneous Suspension)

Target Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in DI Water.

  • Wetting: Wet the API powder with Tween-80 (0.1% of final volume). Causality: Reduces surface tension of the hydrophobic powder, preventing it from floating on the aqueous surface.

  • Suspension: Gradually add 0.5% MC solution while homogenizing with a probe sonicator (pulse mode, on ice) for 2 minutes.

  • Maintenance: Stir continuously on a magnetic plate prior to dosing to maintain homogeneity.

In Vivo Dosing Protocols (Murine Model)

Expertise Note: Adhere strictly to IACUC volume limits: ≤5 mL/kg for IV and ≤10 mL/kg for PO in mice.

Step-by-Step IV Dosing (Tail Vein)
  • Preparation: Warm the formulated IV solution to 37°C in a water bath. Causality: Matching body temperature maximizes API solubility during injection and prevents temperature-shock induced precipitation in the bloodstream.

  • Vasodilation: Restrain the mouse using a ventilated restrainer. Warm the tail using a heat lamp (max 40°C) for 2-3 minutes to promote vasodilation.

  • Injection: Using a 27G or 29G needle, inject the solution into the lateral tail vein at a steady rate of 0.1 mL over 3-5 seconds.

  • Validation: Smooth entry with no resistance indicates successful IV delivery. Subcutaneous blanching indicates a miss; the subject must be excluded from the PK cohort to prevent skewed Cmax​ and Tmax​ data.

Step-by-Step PO Dosing (Oral Gavage)
  • Preparation: Equip a 1 mL syringe with a 20G or 22G bulb-tipped gastric gavage needle.

  • Restraint: Secure the mouse firmly by the scruff to vertically align the esophagus and stomach.

  • Delivery: Gently insert the gavage needle. Causality: The needle should slide without resistance. Resistance indicates tracheal entry. Remove immediately to prevent aspiration pneumonia. Administer the dose smoothly.

Pharmacokinetic (PK) Sampling & Bioanalysis

To ensure the protocol is a self-validating system , every PK cohort must include a vehicle-dosed control group. Furthermore, the LC-MS/MS analytical run must bracket the in vivo samples with a standard curve (R² > 0.99) and Quality Control (QC) samples. If QCs deviate by >15%, the run fails, invalidating the cohort data and preventing false PK assumptions.

Protocol: Blood Collection and Processing
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Collection: Collect 50-100 µL of blood via submandibular bleed into K2EDTA-coated tubes.

  • Anti-coagulation: Invert tubes 5 times immediately. Causality: Prevents micro-clots which can trap the highly protein-bound drug and ruin LC-MS/MS quantification.

  • Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Extract 20 µL of plasma and add 60 µL of ice-cold Acetonitrile (containing an internal standard like Tolbutamide). Causality: The 1:3 ratio ensures >95% protein precipitation, protecting the LC column from fouling.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes; transfer the supernatant for LC-MS/MS analysis.

Representative Data Presentation

Below is a summarized PK profile typical for an optimized pyrazolo[3,4-d]pyrimidine derivative (e.g., SPA7012) dosed in male C57BL/6 mice .

Pharmacokinetic ParameterUnitsIntravenous (IV) - 5 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL4,250 ± 3101,820 ± 145
Tmax​ (Time to Max Concentration)hours0.0831.5 ± 0.5
AUC0−∞​ (Area Under Curve)ng·h/mL6,100 ± 4205,850 ± 390
T1/2​ (Half-life)hours2.4 ± 0.33.1 ± 0.4
CL (Clearance)mL/min/kg13.6 ± 1.2N/A
Vd​ (Volume of Distribution)L/kg2.8 ± 0.2N/A
F (Bioavailability)%100 (Reference)~48%

Note: If PK data shows excellent exposure (e.g., >1000 ng/mL) but downstream PD biomarkers (like Nrf2 stabilization) show no change compared to vehicle controls, researchers can immediately deduce the failure is due to target engagement or tissue penetrance, not formulation technique.

References

  • ChemBK. (n.d.). 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. URL:[Link]

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189–7238. URL:[Link]

  • Mao, Y., Lee, E., Yang, X., Bae, E. J., Jeon, R., & Park, B. H. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133–2146. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the technical support guide for the synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for drug development professionals, researchers, and scientists to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for drug development professionals, researchers, and scientists to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and purity. The core of this synthesis is the electrophilic iodination of the C3 position on the pyrazolo[3,4-d]pyrimidine scaffold, a crucial intermediate in medicinal chemistry.[1][2] This guide provides a detailed experimental protocol, an in-depth troubleshooting section, and answers to frequently asked questions.

I. Recommended Synthesis Protocol

The following protocol details the direct iodination of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-Iodosuccinimide (NIS). NIS is a mild and effective iodinating agent for electron-rich heterocyclic systems.[3][4] Its reactivity can be enhanced with a catalytic amount of acid, which increases the electrophilicity of the iodine atom.[5]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material (6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine) in anhydrous DMF Cool Cool solution to 0 °C (Ice Bath) Start->Cool Add_NIS Add N-Iodosuccinimide (NIS) (1.1 eq, portion-wise) Cool->Add_NIS Stir Stir at 0 °C for 30 min, then warm to RT Add_NIS->Stir Monitor Monitor reaction progress (TLC or LC-MS) Stir->Monitor Quench Quench with aq. Na2S2O3 to remove excess I2 Monitor->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify via Column Chromatography or Recrystallization Dry->Purify End Obtain pure product & Characterize (NMR, MS) Purify->End

Caption: General workflow for the synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Reagents and Conditions
Reagent/ParameterQuantity/ValuePurposeCausality & Rationale
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine1.0 eqStarting MaterialThe substrate for iodination. Purity is critical for high yield.
N-Iodosuccinimide (NIS)1.1 - 1.2 eqIodinating AgentProvides an electrophilic iodine source (I⁺). Using a slight excess drives the reaction to completion, but a large excess can cause di-iodination.[4]
Anhydrous Dimethylformamide (DMF)10-15 mL / gSolventA polar aprotic solvent that effectively dissolves the starting material, facilitating a homogeneous reaction.
Reaction Temperature0 °C to RTControlStarting at 0 °C helps control the initial exotherm and minimizes side reactions. Warming to room temperature provides sufficient energy for the reaction to proceed to completion.
Reaction Time2 - 6 hoursDurationThe reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion and avoid byproduct formation from prolonged reaction times.
Quenching Agent10% aq. Na₂S₂O₃NeutralizationSodium thiosulfate neutralizes any unreacted iodine and other reactive iodine species, preventing their interference in the work-up.
PurificationColumn Chromatography or RecrystallizationIsolationNecessary to remove the succinimide byproduct and any unreacted starting material, yielding the pure target compound.

II. Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is very low, or I see no product formation. What went wrong?

Answer: This is a common issue often related to the reagents or reaction conditions. Let's break down the potential causes:

  • Cause A: Inactive N-Iodosuccinimide (NIS)

    • Explanation: NIS can degrade over time, especially if exposed to light or moisture, losing its iodinating capability.

    • Solution: Always use a fresh bottle of NIS or a batch that has been stored properly in a dark, dry place. If in doubt, purchase a new bottle.

  • Cause B: Insufficient Electrophilicity of Iodine

    • Explanation: The pyrazolopyrimidine ring, while containing nitrogen atoms, may not be electron-rich enough for efficient iodination with NIS alone, especially if any deactivating effects are present. The reactivity of NIS stems from the polarization of the N-I bond, making the iodine atom electrophilic.[4] This electrophilicity can be significantly enhanced with an acid activator.[4][5]

    • Solution: Add a catalytic amount (5-10 mol%) of an acid such as trifluoroacetic acid (TFA) or acetic acid to the reaction mixture. The acid protonates the succinimide carbonyl, further withdrawing electron density and making the attached iodine a much stronger electrophile.[5]

G NIS NIS N-I bond Activated_NIS Activated NIS N=I⁺ bond (Enhanced Electrophilicity) NIS:f0->Activated_NIS:f0 H_plus H⁺ (Acid Catalyst) H_plus->NIS:f0 Protonation Product Iodinated Product Activated_NIS:f0->Product Substrate Pyrazolopyrimidine (Nucleophile) Substrate->Activated_NIS:f1 Nucleophilic Attack

Caption: Activation of NIS by an acid catalyst to enhance iodine electrophilicity.

  • Cause C: Poor Solubility of Starting Material

    • Explanation: If the starting material does not fully dissolve in the chosen solvent, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate and leading to incomplete conversion.

    • Solution: Ensure your starting material is fully dissolved before adding NIS. If solubility in DMF is an issue, consider gentle warming (before cooling to 0 °C) or exploring other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP).

Question 2: I'm seeing multiple spots on my TLC/LC-MS, and purification is difficult. What are these impurities?

Answer: The formation of multiple products typically points to side reactions. The most common culprits are over-iodination or undesired reactions at other positions.

  • Cause A: Di-iodination or Other Polysubstituted Products

    • Explanation: Using a large excess of NIS or running the reaction for too long can lead to the iodination of other positions on the heterocyclic ring system, or even di-iodination if other activated positions are available.

    • Solution:

      • Stoichiometry Control: Use no more than 1.1-1.2 equivalents of NIS. Weigh the reagent carefully.

      • Monitor Closely: Run a TLC or take LC-MS aliquots every 30-60 minutes. Stop the reaction as soon as the starting material is consumed and before significant impurity peaks begin to grow.

      • Temperature Control: Maintain the reaction at the recommended temperature. Higher temperatures can provide the activation energy needed for less favorable side reactions.

  • Cause B: Succinimide Byproduct Contamination

    • Explanation: The main byproduct of the reaction is succinimide. While it is generally water-soluble, it can sometimes co-elute with the product in chromatography if not properly removed.

    • Solution: During the aqueous work-up, perform multiple washes with water or a dilute base (e.g., saturated NaHCO₃ solution) to thoroughly extract the succinimide into the aqueous layer before proceeding to drying and concentration.

G Start Starting Material (6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Product Desired Product (3-Iodo) Start->Product + 1.1 eq NIS (Controlled) Side_Product_1 Side Product (Di-iodo Species) Start->Side_Product_1 + Excess NIS (Uncontrolled) Side_Product_2 Side Product (Other Isomer) Start->Side_Product_2 High Temp (Loss of Regioselectivity)

Caption: Potential reaction pathways leading to desired product versus side products.

Question 3: The reaction starts but then stalls, leaving a significant amount of unreacted starting material. Why?

Answer: A stalled reaction, where conversion plateaus before completion, often points to issues with reagent stability or reaction equilibrium.

  • Cause A: Insufficient Reaction Time or Temperature

    • Explanation: Some batches of starting material may be less reactive, requiring more time or thermal energy to achieve full conversion.

    • Solution: If the reaction has stalled at room temperature for several hours, consider gentle heating to 40-50 °C. Continue to monitor by TLC/LC-MS to see if the conversion progresses. Ensure you are not simultaneously increasing the formation of impurities.

  • Cause B: Moisture in the Reaction

    • Explanation: Water can react with NIS and the activated intermediates, quenching the reaction.

    • Solution: Use anhydrous solvent and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.

III. Frequently Asked Questions (FAQs)

  • Q: Why is regioselectivity for the C3 position of the pyrazole ring so high?

    • A: The C3 position of the 1H-pyrazolo[3,4-d]pyrimidine core is generally the most electron-rich and sterically accessible position for electrophilic attack. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, deactivating the C4 and C6 positions towards electrophilic substitution, while the pyrazole ring retains more nucleophilic character, directing the electrophile to C3.

  • Q: Can I use molecular iodine (I₂) instead of NIS?

    • A: While possible, direct iodination with I₂ is often less efficient for heterocyclic systems as it is a weaker electrophile.[6][7] To be effective, I₂ typically requires the presence of a strong oxidizing agent (to generate I⁺ in situ) or a Lewis acid like AgNO₃, which can complicate the reaction and work-up.[6][8] NIS provides a more convenient and often higher-yielding alternative under milder conditions.[9][10]

  • Q: How do I confirm that I have synthesized the correct product?

    • A: A combination of analytical techniques is required:

      • ¹H NMR: You should observe the disappearance of the proton signal from the C3 position of your starting material and a downfield shift of the remaining aromatic protons due to the electron-withdrawing effect of the iodine atom.

      • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₅H₃ClIN₅, Exact Mass: 294.92).

      • ¹³C NMR: A key indicator is the C3 carbon signal, which will be shifted significantly upfield (typically to < 90 ppm) due to the heavy atom effect of the directly attached iodine.

IV. References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • A possible mechanism of iodination for aromatic compounds. ResearchGate. [Link]

  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. [Link]

  • Process for the purification of pyrazoles. Google Patents.

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 6-Chloro-3-iodo-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application to ensure scientific integrity and reproducibility.

Introduction

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Its purification can be challenging due to the presence of multiple reactive functional groups and the potential for co-elution with structurally similar impurities. This guide is designed to be a comprehensive resource to navigate and overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

A1: The main challenges stem from the compound's moderate polarity and the presence of both a chloro and an iodo substituent. These can lead to difficulties in achieving baseline separation from starting materials and byproducts in column chromatography. Additionally, the amino group can cause peak tailing on silica gel, and the iodo group may be susceptible to degradation under certain conditions.

Q2: How do I select an appropriate solvent system for thin-layer chromatography (TLC) and flash column chromatography?

A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. To effectively separate moderately polar compounds like this pyrazolopyrimidine derivative, a gradient elution is often necessary. For column chromatography, an ideal retention factor (Rf) for the target compound on TLC is around 0.2-0.4, as this generally provides good separation.

Q3: Is 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine stable on silica gel?

A3: While many pyrazolopyrimidine derivatives are stable on silica gel, the presence of the iodo group raises a potential concern for decomposition, especially with prolonged exposure to the acidic nature of standard silica gel. It is advisable to perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an extended period before eluting to check for degradation. If instability is observed, consider using a deactivated stationary phase or an alternative purification method.

Q4: What are the best practices for storing the purified compound?

A4: To ensure long-term stability, the purified 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine should be stored in a tightly sealed container, protected from light, at a low temperature (refrigerator or freezer). For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The chosen mobile phase lacks the necessary selectivity.Re-optimize the mobile phase using TLC with different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity.
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles. A well-packed column is critical for achieving good separation.
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar solvent system. For example, begin with a higher percentage of hexanes or heptane in your ethyl acetate mixture.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. If using a hexanes/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol.
The compound may be degrading on the silica gel.Assess the compound's stability on a TLC plate. If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Peak Tailing of the Product The amino group is interacting with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Low Recovery of the Product The compound may have limited solubility in the mobile phase, leading to precipitation on the column.Ensure the crude material is fully dissolved before loading. If solubility is an issue, consider a different mobile phase or a dry loading technique.
The product is partially degrading on the column.Minimize the time the compound spends on the column by using flash chromatography and working efficiently.
Recrystallization Issues
Problem Potential Cause Recommended Solution
Compound "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.Re-heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point before allowing it to cool slowly. Alternatively, choose a solvent with a lower boiling point or use a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).
Low Yield of Crystals The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals.
No Crystal Formation Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.
Colored Impurities in the Crystals Colored impurities are co-crystallizing with the product.If the impurities are colored, a small amount of activated charcoal can be added to the hot solution to adsorb them. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine using flash column chromatography.

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
  • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.
  • Allow the excess solvent to drain until it is level with the top of the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the solution to the top of the silica bed.
  • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

3. Elution:

  • Begin elution with the initial, low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 50% ethyl acetate in hexanes.
  • Maintain a constant flow rate using positive pressure.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine by recrystallization. Based on literature for similar compounds, ethanol or an ethanol/water mixture is a good starting point.[1][2]

1. Solvent Selection:

  • In a small test tube, add approximately 20-30 mg of the crude solid.
  • Add a small amount of the chosen solvent (e.g., ethanol) and heat to boiling. If the solid dissolves, it is a potentially good solvent.
  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
  • If the compound is too soluble in a single solvent, a solvent pair (e.g., ethanol/water) can be used. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration (if necessary):

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification technique for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Purification_Workflow start Crude 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine tlc_analysis Perform TLC Analysis start->tlc_analysis decision_impurities Assess Impurity Profile tlc_analysis->decision_impurities column_chromatography Flash Column Chromatography decision_impurities->column_chromatography Oily Crude or Multiple Spots single_major_spot Single Major Spot with Minor Baseline Impurities? decision_impurities->single_major_spot Solid Crude Product recrystallization Recrystallization oiling_out Compound Oils Out? recrystallization->oiling_out low_yield Low Yield? recrystallization->low_yield pure_product Pure Product column_chromatography->pure_product single_major_spot->recrystallization Yes single_major_spot->column_chromatography No (Multiple Spots) use_solvent_pair Use Solvent Pair or Lower Boiling Point Solvent oiling_out->use_solvent_pair Yes oiling_out->pure_product No concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes low_yield->pure_product No

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve sluggish kinetics and low conversion rates during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve sluggish kinetics and low conversion rates during the iodination of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

The synthesis of 3-iodo-pyrazolo[3,4-d]pyrimidine derivatives is a critical transformation in the development of potent kinase inhibitors, including BTK and FLT3 inhibitors[1],[2]. However, achieving high conversion at the C3 position of the 6-chloro analog presents unique mechanistic challenges.

Mechanism SM 6-Cl-Pyrazolo-Pyrimidine (Electron Deficient) Intermediate Wheland Intermediate (C3 Position) SM->Intermediate Electrophilic Attack NIS NIS + TFA (Active I+ Generation) NIS->Intermediate I+ Donor Product 3-Iodo Product (Target) Intermediate->Product Deprotonation (Rearomatization)

Fig 1. Acid-catalyzed electrophilic aromatic substitution at the C3 position.

Part 1: Core FAQs & Troubleshooting

Q1: My reaction stalls at 30-40% conversion despite using 1.5 equivalents of N-iodosuccinimide (NIS) in DMF at 80°C. Should I increase the temperature to 120°C? A: No. Increasing the temperature beyond 90°C will lead to the rapid thermal degradation of NIS into molecular iodine (I₂) and succinimide. I₂ is a significantly weaker electrophile than NIS and cannot efficiently iodinate the highly deactivated C3 position. Causality: The 6-chloro group exerts a strong inductive electron-withdrawing effect (-I), exacerbating the electron-deficient nature of the pyrazolo[3,4-d]pyrimidine core. Instead of applying extreme heat, you must increase the electrophilicity of the reagent. Adding a catalytic amount of a Brønsted acid (e.g., 0.2 eq of Trifluoroacetic acid, TFA) protonates the carbonyl oxygen of NIS, polarizing the N-I bond and generating a highly reactive iodonium (I⁺) equivalent.

Q2: The reaction mixture turns deep black after 2 hours, and LC-MS shows no further product formation. What is happening? A: A deep brown or black solution indicates severe NIS degradation and the accumulation of free iodine. Causality: NIS is highly sensitive to light, moisture, and sudden thermal spikes. If you add the entire charge of NIS at once into a warm solvent, the localized exothermic dissolution accelerates its decomposition. Solution: Always use fresh, white NIS (recrystallize from dioxane/CCl₄ if it appears yellow). Add the NIS in three equal portions over 1 hour to control the concentration of reactive species and prevent dimerization or thermal breakdown.

Q3: The starting material does not fully dissolve in DMF at room temperature. Does this heterogeneous state affect the reaction? A: Yes. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits strong intermolecular hydrogen bonding, leading to poor solubility[3]. Causality: If the starting material is not fully solvated, the reaction rate is limited by the solid-liquid surface area. This sluggish consumption of NIS gives the reagent more time to thermally degrade in the bulk solvent. Solution: Pre-heat the starting material in anhydrous DMF to 60°C for 15 minutes to ensure complete dissolution before adding the acid catalyst and NIS.

Workflow A IPC: LC-MS Analysis B Low Conversion (<50%) A->B SM Detected C High Conversion (>95%) A->C Product Dominant D Check Mixture Color B->D I Proceed to Thiosulfate Quench C->I E Dark Brown/Black (NIS Degradation) D->E F Pale/Yellow (Low Reactivity) D->F G Action: Lower Temp to 80°C Use Fresh NIS & Exclude Light E->G H Action: Add TFA Catalyst Add NIS in Portions F->H

Fig 2. Diagnostic workflow for troubleshooting incomplete iodination reactions.

Part 2: Quantitative Data Analysis

The table below summarizes the causality between reaction conditions and conversion rates, demonstrating why acid activation is mandatory for this specific substrate.

Reaction ConditionsTemp (°C)Time (h)Conversion (%)Visual ObservationMechanistic Conclusion
1.5 eq NIS, DMF801645%Pale yellowSluggish reactivity; insufficient I⁺ generation.
2.0 eq NIS, DMF1001650%Dark brown/blackNIS thermal degradation outpaces iodination.
1.5 eq I₂, KOH, DMF602420%Deep purpleI₂ is too weak an electrophile for the C3 position.
1.5 eq NIS, 0.2 eq TFA, DMF 80 12 >95% Clear yellow Optimal activation; robust I⁺ generation.

Part 3: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPC) and targeted quenching mechanisms, the workflow ensures high fidelity and reproducible yields.

Step 1: Solvation & Preparation Charge a dry, foil-wrapped round-bottom flask with 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and anhydrous DMF (10 volumes, <50 ppm H₂O). Heat the suspension to 60°C under an argon atmosphere until a completely clear solution is obtained. Causality: Complete solvation breaks intermolecular H-bonds, maximizing the availability of the substrate for electrophilic attack.

Step 2: Acid Activation Cool the solution slightly to 50°C. Add Trifluoroacetic acid (TFA, 0.2 eq) dropwise. Stir for 5 minutes.

Step 3: Portion-wise Electrophile Addition Weigh out freshly opened, white N-iodosuccinimide (NIS, 1.5 eq total). Add the NIS to the reaction mixture in three equal portions over 1 hour (one portion every 30 minutes). Causality: Portion-wise addition prevents a sudden exothermic spike, mitigating the thermal degradation of NIS into unreactive I₂.

Step 4: Reaction Propagation Raise the temperature to 80°C and stir for 12 hours. Maintain strict protection from ambient light.

Step 5: In-Process Control (IPC) Validation Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation Check: The reaction is complete when the starting material peak (m/z ~169) is <2% relative to the product peak (m/z ~295). If SM >2% and the solution is pale yellow, add an additional 0.2 eq of NIS and stir for 2 hours before re-testing.

Step 6: Targeted Quench Cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred ice-cold water (30 volumes) containing 5% w/v Sodium Thiosulfate (Na₂S₂O₃). Causality: Sodium thiosulfate selectively reduces any residual electrophilic iodine species (NIS or I₂) to highly water-soluble iodide salts. This prevents the co-precipitation of iodine impurities and protects the product from oxidative degradation during isolation.

Step 7: Isolation Stir the resulting suspension for 30 minutes. Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 5 volumes) to remove DMF and succinimide, followed by a final wash with cold ethanol (2 volumes) to remove trace organic impurities. Dry the solid in vacuo at 50°C to constant weight.

References

  • Title: 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: BLD Pharm URL
  • Title: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 Source: ChemicalBook URL
  • Title: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Coupling Reactions

Welcome to the technical support guide for optimizing cross-coupling reactions with the versatile building block, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with the versatile building block, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a cornerstone in medicinal chemistry, notably as a key intermediate for Bruton's tyrosine kinase (BTK) inhibitors.[1] Its unique structure, featuring two distinct halogen atoms, offers a powerful handle for sequential and selective functionalization. However, the very features that make it so valuable—the electron-deficient pyrazolopyrimidine core and multiple nitrogen heteroatoms—also present distinct challenges in catalysis.

The goal of this guide is to move beyond generic protocols and provide a deeper understanding of how to minimize catalyst loading effectively. This not only reduces costs and simplifies purification by lowering residual palladium levels but also often leads to cleaner reactions with higher yields by mitigating side reactions.[2] We will explore common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Section 1: Understanding the Substrate: Reactivity and Challenges

Before optimizing a reaction, it is crucial to understand the substrate's intrinsic properties.

Q: Why is there a difference in reactivity between the C-3 iodo and C-6 chloro positions?

A: The significant difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds. The C-I bond is considerably weaker than the C-Cl bond. In the context of a palladium-catalyzed cross-coupling cycle, this means the rate-determining oxidative addition step occurs much more readily at the C-I position.[3] This inherent reactivity difference is advantageous, as it allows for highly selective functionalization at the C-3 position under mild conditions, leaving the C-6 chloro group available for a subsequent, more forcing coupling reaction.

Q: Can the pyrazolopyrimidine ring itself interfere with the catalyst?

A: Yes, this is a critical consideration. The pyrazolopyrimidine scaffold is rich in nitrogen lone pairs. These nitrogen atoms can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and stalling the catalytic cycle.[4] This is a primary reason why reactions with N-heterocyclic substrates can be more challenging than those with simple aryl halides and why the choice of a suitable ancillary ligand is paramount to shield the metal center and maintain its catalytic activity.

Section 2: Troubleshooting Guide for Catalyst Optimization

This section addresses specific experimental issues through a problem-and-solution framework.

Issue 1: Low or Stalled Conversion at the C-3 (Iodo) Position

Q: My initial Suzuki-Miyaura coupling at the C-3 position is sluggish, even with 2-3 mol% catalyst loading. Should I simply increase the loading to 5-10 mol%?

A: While increasing catalyst loading can sometimes overcome a high activation barrier, it should be a last resort. A stalled reaction is a symptom, and simply adding more catalyst without diagnosing the root cause can exacerbate side reactions and lead to catalyst decomposition (formation of palladium black).[5] A more systematic approach is required.

Recommended Troubleshooting Workflow:

  • Verify Catalyst & Reagent Integrity:

    • Catalyst Activity: Is your palladium source fresh? Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can degrade over time. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its in situ reduction to the active Pd(0) species.[6][7]

    • Reagent Purity: Impurities in solvents, bases, or the boronic acid can poison the catalyst.[4] Protodeboronation, the cleavage of the C-B bond, is a common side reaction with boronic acids, often promoted by residual water or high temperatures.[6]

  • Evaluate the Ligand:

    • For heteroaromatic substrates, standard ligands like triphenylphosphine (PPh₃) are often suboptimal. The nitrogen atoms in your substrate can compete with PPh₃ for binding to palladium.

    • Solution: Switch to a more robust ligand. Bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed to stabilize the palladium center, promote efficient oxidative addition and reductive elimination, and prevent catalyst deactivation.[8][9] They often allow for significantly lower catalyst loadings (0.5-1.5 mol%) while achieving higher turnover numbers.

  • Assess Reaction Parameters:

    • Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of your boronic acid.[6][10] Ensure all solvents and the reaction mixture are rigorously degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles).[6][11]

    • Base and Solvent: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base must be sufficiently strong to facilitate the transmetalation step but not so harsh that it causes substrate or product degradation.[10] The solvent system (e.g., dioxane/water, toluene/water, or DME/water) must be appropriate to dissolve the reagents and facilitate the interaction between the organic and aqueous phases.[12]

Below is a decision tree to guide your troubleshooting process for low conversion issues.

G start Low / No Conversion catalyst Check Catalyst Activity (Fresh? Correct oxidation state?) start->catalyst ligand Evaluate Ligand (Is it optimal for heterocycles?) start->ligand conditions Assess Conditions (Degassing? Base? Solvent?) start->conditions side_products Analyze for Side Products (Dehalogenation? Homocoupling?) start->side_products action_catalyst Use fresh catalyst or air-stable precatalyst. catalyst->action_catalyst Inactive? action_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). ligand->action_ligand Suboptimal? action_conditions Improve degassing. Screen alternative bases/solvents. conditions->action_conditions Inadequate? action_side_products Optimize temperature and reagent stoichiometry. side_products->action_side_products Present? G cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Both L-Pd(II)-Ar(Ar') PdII_Aryl->PdII_Both Ar'-B(OR)₂ Transmetal Transmetalation PdII_Both->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' (Product) Substrate Ar-X Substrate->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal

Caption: A simplified Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (n.d.). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • El-Sayed, N. A., et al. (2023).
  • Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace.
  • Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole.
  • Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Wang, T., et al. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines.
  • Doyle, A. G., & Colacot, T. J. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Kumar, A., et al. (2023). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances.
  • Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Choy, A. L., & Riera, A. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Powers, I. G. (2017). Ligand Design in the Optimization of Reduction Catalysis Reactions. University of Pennsylvania, ScholarlyCommons.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Cole, M. L. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Database.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • BLDpharm. (n.d.). 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Zhang, H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • CymitQuimica. (n.d.). CAS 151266-23-8: 4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]Pyrimidine.

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Reference Data & Comparative Studies

Validation

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs 3-bromo analogs in cross-coupling reactivity

An in-depth technical analysis for researchers, scientists, and drug development professionals optimizing synthetic routes for kinase inhibitor libraries. Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals optimizing synthetic routes for kinase inhibitor libraries.

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged bioisostere of purine, serving as the structural foundation for numerous ATP-competitive kinase inhibitors targeting AXL, MER, Src, and CSF-1R[1][2]. In the rational design of these therapeutics, the C3 position is typically functionalized to probe the hydrophobic pocket of the kinase, while the C6 position is utilized to attach solvent-exposed solubilizing groups[3].

To achieve this dual functionalization, medicinal chemists rely on sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). However, the success of this workflow hinges entirely on the choice of the C3-halogen in the starting material. This guide objectively compares the cross-coupling reactivity of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine against its 3-bromo analog, providing mechanistic insights and validated experimental protocols.

Mechanistic Rationale: Bond Dissociation Energy (BDE) and Oxidative Addition

The fundamental driver of chemoselectivity in palladium-catalyzed cross-coupling is the rate of oxidative addition, which is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond[4].

For standard aryl and heteroaryl systems, the C(sp2)-I bond has a BDE of approximately 67.2 kcal/mol, whereas the C(sp2)-Br bond is significantly stronger at 82.6 kcal/mol[5]. In electron-deficient heterocycles like pyrimidines, the C-Cl bond BDE typically ranges from 84 to 95 kcal/mol[4].

When utilizing a 3-bromo-6-chloro-pyrazolo[3,4-d]pyrimidine intermediate, the energy gap between the C3-Br bond (~83 kcal/mol) and the C6-Cl bond (~85 kcal/mol) is negligible[4][5]. Consequently, the Pd(0) catalyst cannot distinguish between the two sites. Attempting a Suzuki-Miyaura or Sonogashira coupling on the 3-bromo analog routinely results in competing oxidative addition at both positions, leading to intractable complex mixtures, oligomerization, and synthesis failure[6].

Conversely, the 3-iodo analog leverages a massive ~18 kcal/mol energy differential between the C3-I and C6-Cl bonds. This allows for rapid, highly regioselective oxidative addition at the C3 position under mild conditions, leaving the C6-Cl bond perfectly intact for downstream SNAr modifications[1][6].

G Start 6-Chloro-3-halo-1H- pyrazolo[3,4-d]pyrimidine Iodo 3-Iodo Analog (C-I BDE ~67 kcal/mol) Start->Iodo Bromo 3-Bromo Analog (C-Br BDE ~83 kcal/mol) Start->Bromo Pd Pd(0) Catalyst Oxidative Addition PathI Highly Selective C3 Insertion Pd->PathI PathBr Competing C3/C6 Insertion Pd->PathBr Iodo->Pd Bromo->Pd Success Clean C3 Product (C6-Cl Intact) PathI->Success Failure Complex Mixtures & Oligomerization PathBr->Failure

Fig 1: Chemoselectivity logic of Pd(0) oxidative addition based on halogen BDEs.

Comparative Performance Data

The theoretical BDE differences translate directly into stark contrasts in laboratory performance. The table below summarizes the empirical reactivity profiles of both analogs during standard cross-coupling campaigns.

Parameter6-Chloro-3-iodo Analog6-Chloro-3-bromo Analog
C3 Halogen BDE ~67.2 kcal/mol[5]~82.6 kcal/mol[5]
C6-Cl BDE ~85.0 kcal/mol[4]~85.0 kcal/mol[4]
BDE Differential (Δ) ~17.8 kcal/mol (Excellent selectivity)~2.4 kcal/mol (Poor selectivity)
Suzuki Coupling Yield 75% – 95% (Clean conversion)[1]< 30% (Complex mixtures)[6]
Sonogashira Yield 70% – 85%[2]Fails / Oligomerization[6]
Required Temperature 60 °C – 80 °C (Mild)> 100 °C (Harsh)
Chemoselectivity > 95% C3-insertionCompeting C3/C6 insertion

Experimental Workflows: Self-Validating Protocols

To successfully harness the chemoselectivity of the 3-iodo analog, the following protocols detail a robust, two-step functionalization sequence.

Workflow Step1 6-Chloro-3-iodo Intermediate Step2 Suzuki Coupling (C3 Position) Step1->Step2 Step3 C3-Aryl-6-chloro Product Step2->Step3 Step4 SNAr / Amination (C6 Position) Step3->Step4 Step5 Dual-Functionalized Kinase Inhibitor Step4->Step5

Fig 2: Sequential C3/C6 functionalization workflow of the pyrazolo[3,4-d]pyrimidine scaffold.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C3

Causality: A 1,4-Dioxane/water mixture provides optimal solvation for both the lipophilic pyrazolopyrimidine and the inorganic base. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired dehalogenation side-reactions.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL Schlenk flask, combine N1-protected 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical Validation Step): Sparge the biphasic mixture with ultra-pure N₂ for 15 minutes. Self-Validation: Failure to degas will result in rapid homocoupling of the boronic acid, visually indicated by the premature formation of a black precipitate (oxidized Pd).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). The solution should immediately take on a deep red/orange hue, indicating active catalyst complexation.

  • Heating: Heat the sealed flask to 80 °C for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material peak vanishes and a new peak corresponding to the C3-arylated-6-chloro product appears. The preservation of the distinct chlorine isotope pattern (M and M+2 in a 3:1 ratio) in the mass spectrum validates that chemoselectivity was maintained.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C6

Causality: With the C3 position successfully functionalized, the C6-Cl bond remains highly activated by the electron-deficient pyrimidine ring. SNAr requires no transition metal catalyst, relying instead on thermal energy and the nucleophilicity of the incoming amine.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the C3-arylated 6-chloro intermediate (1.0 mmol) in 5 mL of anhydrous THF or n-butanol in a microwave vial.

  • Amine Addition: Add the aliphatic amine (e.g., methylamine or cyclopentylamine, 5.0 mmol). If using a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 6.0 mmol) to liberate the free base.

  • Heating: Seal the vial and heat to 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Reaction Monitoring: Self-Validation: LC-MS should indicate complete displacement of the chlorine atom, validated by a specific mass shift (e.g., -34 Da for methylamine substitution) and the complete loss of the 3:1 chlorine isotope pattern.

  • Workup: Concentrate the solvent in vacuo, reconstitute in DCM, wash with saturated NaHCO₃, and purify via reverse-phase HPLC to yield the final dual-functionalized kinase inhibitor.

Conclusion

For drug development professionals constructing pyrazolo[3,4-d]pyrimidine libraries, the 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate is vastly superior to its 3-bromo counterpart. The ~18 kcal/mol BDE differential between the C-I and C-Cl bonds guarantees exquisite chemoselectivity during Pd-catalyzed cross-coupling, preventing the complex mixtures and low yields characteristic of the 3-bromo analog.

References

  • [3] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 3

  • [1] Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PMC. 1

  • [2] Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. 2

  • [6] Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PMC. 6

  • [4] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. 4

  • [5] Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. 5

Sources

Comparative

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Kinase Selectivity Guide for the Researcher

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous potent and selective inhibitors targeting a wide array of kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous potent and selective inhibitors targeting a wide array of kinases.[1][2] While specific intermediates like 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serve as crucial building blocks in the synthesis of complex inhibitors such as Ibrutinib[3][4], a deep dive into the selectivity of a well-characterized member of this family, PP1 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), and its analogs offers invaluable insights for researchers in drug development. This guide provides a comparative analysis of the kinase selectivity of PP1 and its derivatives, supported by experimental data and detailed protocols, to inform the design and application of next-generation kinase inhibitors.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which are implicated in diseases like cancer, inflammation, and neurodegeneration when dysregulated.[5] The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[6][7] Poor selectivity can lead to off-target effects and toxicity, while a well-defined selectivity profile is crucial for a candidate compound's therapeutic window and overall success.[8] Kinase selectivity profiling, therefore, is an indispensable step in drug discovery, enabling researchers to understand a compound's potency, binding affinity, and potential liabilities.[5][9]

Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

The pyrazolo[3,4-d]pyrimidine core has been extensively explored, leading to the development of inhibitors targeting a range of kinases including Src family kinases, Bcr-Abl, FLT3, and VEGFR2.[1][10][11][12] PP1 and its analogs are particularly well-studied as Src family kinase inhibitors.[7][13]

The selectivity of these compounds is often compared against multi-kinase inhibitors like Dasatinib and Bosutinib, which also target Src and Abl kinases.[14] While dual inhibition can be beneficial in certain hematologic cancers, it may not be desirable for solid tumors where Abl kinase can act as a tumor suppressor.[14] This highlights the need for highly selective inhibitors to probe the specific roles of individual kinases.

The table below presents a comparative overview of the inhibitory activity (IC50) of PP1 and its analog 1-NM-PP1 against various kinases, alongside the multi-kinase inhibitor Dasatinib for context.

CompoundTarget KinaseIC50 (nM)Reference(s)
PP1 Lck4[15]
Fyn5[15]
c-Src170[15]
1-NM-PP1 v-Src-as14.3[13]
c-Fyn-as13.2[13]
Cdk7as/as~50[13]
Dasatinib Bcr-Abl<1.0[15]
Src0.5[15]
c-Kit4[14]
PDGFRβ28[14]

Note: "as" denotes analog-sensitive kinases, which are engineered with a modified ATP-binding pocket to accommodate bulky inhibitors like PP1 analogs, a chemical genetics approach to achieve high selectivity.[16][17]

The causality behind the selectivity of PP1 for Src family kinases lies in a single amino acid residue within the ATP-binding pocket.[7] Specifically, a threonine residue (Thr338 in c-Src) acts as a "gatekeeper" that allows for the binding of PP1, while kinases with a larger gatekeeper residue are less susceptible to inhibition.[7] This structural understanding has been pivotal in the design of more selective kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values and selectivity profile of a compound, a robust and reproducible experimental protocol is essential. Below is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate potency assessment.[9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection of Kinase Activity:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol provides a self-validating system, as the inclusion of positive and negative controls (kinase with and without inhibitor) ensures the integrity of the assay.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Assay_Plate Dispense into 384-well Plate Compound_Prep->Assay_Plate Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Assay_Plate Add_ATP Add ATP to Initiate Assay_Plate->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Data_Analysis Calculate % Inhibition Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

The pyrazolo[3,4-d]pyrimidine scaffold is a common inhibitor of the Src signaling pathway, which is crucial in regulating cell growth, differentiation, and survival.

Src_Signaling_Pathway cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK Focal Adhesion Kinase Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Motility ERK->Cell_Processes STAT3->Cell_Processes Akt Akt PI3K->Akt Akt->Cell_Processes Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine (e.g., PP1) Pyrazolo_pyrimidine->Src

Caption: Simplified Src signaling pathway and point of inhibition.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in the development of targeted kinase inhibitors. A thorough understanding of the selectivity profile, as exemplified by compounds like PP1, is paramount for advancing these molecules from the bench to the clinic. By employing robust in vitro profiling assays and leveraging the growing body of structural and activity data, researchers can continue to refine this privileged scaffold to create highly selective and effective therapies for a multitude of diseases.

References

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. [Link][10][11][18]

  • Gicquel, C., et al. (2022). Bulky PP1 analogs exert cellular effects independently from analog-sensitive kinase inhibition. Frontiers in Cell and Developmental Biology. [Link][16]

  • Medicines Discovery Catapult. (2023). Techniques in kinase profiling. [Link][5]

  • Al-Ostoot, F. H., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103403. [Link][1]

  • Puszkiewicz, A., et al. (2021). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research Communications. [Link][14]

  • Zhang, Z., et al. (2013). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology, 8(7), 1433-1438. [Link][6]

  • Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link][19]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link][20]

  • Schindler, T., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Molecular Cell, 3(5), 639-648. [Link][7]

  • Chuh, J., et al. (2012). Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. ACS Chemical Biology, 7(11), 1944-1951. [Link][21]

  • Al-Hujaily, E. M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link][2]

  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 526-553). Elsevier. [Link][8]

  • Wang, M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105898. [Link][3]

  • Artuso, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 969. [Link][12]

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Validation

Validating binding affinity assays for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

As a Senior Application Scientist in early-stage drug discovery, I have evaluated countless small-molecule scaffolds. Among them, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1935368-77-6) stands out as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I have evaluated countless small-molecule scaffolds. Among them, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1935368-77-6) stands out as a highly privileged building block. Its pyrazolo-pyrimidine core acts as a potent bioisostere of the adenine ring in ATP, making it a foundational intermediate for synthesizing Type I kinase inhibitors targeting Src, Bcr-Abl, BRK, and Bruton’s Tyrosine Kinase (BTK)[1][2].

However, identifying a potent derivative requires moving beyond simple enzymatic IC50 assays. Enzymatic readouts are highly dependent on assay conditions (e.g., ATP concentration) and fail to capture the kinetic nuances of target engagement, such as drug residence time. To truly validate a pyrazolo-pyrimidine hit, we must deploy a self-validating system of orthogonal biophysical binding assays.

This guide provides a comprehensive, causality-driven framework for validating the binding affinity of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives using industry-standard platforms.

Mechanistic Context: The "Why" Behind the Binding

To design an effective validation strategy, we must first understand the molecular interaction. Pyrazolo[3,4-d]pyrimidine derivatives are archetypal Type I kinase inhibitors. They bind to the active "DFG-in" conformation of the kinase. The N5 and 4-NH2 groups of the pyrazolo-pyrimidine core act as critical hydrogen bond donors and acceptors, interacting directly with the hinge region of the kinase (e.g., Met267 in BRK or Met477 in BTK)[3].

The 3-iodo and 6-chloro positions of the parent scaffold serve as orthogonal handles for synthetic elaboration (e.g., Suzuki cross-coupling and nucleophilic aromatic substitution), allowing medicinal chemists to probe the hydrophobic back pocket and the solvent-exposed front region, respectively[3]. Because these derivatives competitively displace ATP, validating their true thermodynamic affinity ( Kd​ ) and kinetic rates ( ka​ , kd​ ) is essential for predicting in vivo efficacy.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates BTK BTK (Active DFG-in) SYK->BTK Phosphorylates PLCg2 PLCγ2 Activation BTK->PLCg2 Catalyzes Inhibitor Pyrazolo-pyrimidine Derivative Inhibitor->BTK Competitive ATP Displacement NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation NFkB->Proliferation

Mechanism of action for pyrazolo-pyrimidine derivatives targeting BTK in the BCR pathway.

Comparative Guide of Binding Affinity Platforms

No single assay is infallible. Compound aggregation, auto-fluorescence, or surface-induced protein denaturation can yield false positives. We rely on a matrix of biophysical techniques to build a robust data package.

Table 1: Objective Comparison of Binding Affinity Platforms
PlatformPrimary OutputThroughputSample ConsumptionStrengths for Pyrazolo-pyrimidinesLimitations
SPR (Biacore) Kd​ , ka​ , kd​ MediumLow (1-5 µg protein)Gold standard for kinetics; determines drug residence time.Requires immobilization; sensitive to DMSO mismatch.
MST (NanoTemper) Kd​ Medium-HighVery Low (<1 µg)Immobilization-free; measures binding in native solution states.Requires fluorescent labeling of the target kinase.
TR-FRET IC50​ / Ki​ HighVery LowExcellent for primary HTS and competitive displacement.Indirect measurement; prone to inner-filter effects.
ITC (MicroCal) Kd​ , ΔH , ΔS LowHigh (mg quantities)Label-free, true thermodynamic profiling (enthalpy/entropy).Low throughput; requires highly soluble compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why specific methodological choices are made for this class of compounds.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Direct amine coupling of kinases to SPR dextran chips often requires low pH, which can denature the protein or randomly crosslink residues near the ATP-binding pocket, destroying the active DFG-in conformation[4]. Therefore, we utilize site-directed capture.

Step-by-Step Methodology:

  • Surface Preparation (Capture): Utilize a Series S Sensor Chip SA (Streptavidin). Inject an Avi-tagged (biotinylated) target kinase (e.g., BTK or BRK) at 10 µg/mL in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1 mM DTT) to achieve a capture level of ~1000 Response Units (RU). Causality: The Avi-tag ensures uniform, oriented immobilization, leaving the hinge region fully accessible to the pyrazolo-pyrimidine inhibitor.

  • Solvent Correction: Pyrazolo-pyrimidine derivatives are highly hydrophobic and require DMSO for solubility. Prepare a 4.5% to 5.5% DMSO calibration curve. Causality: Bulk refractive index changes caused by minute DMSO mismatches between the running buffer and sample can mask the small-molecule binding signal.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold serial dilution of the 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (from 1 µM down to 1.37 nM) in running buffer containing exactly 5.0% DMSO. Inject each concentration over the active and reference channels at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Double-reference the data (subtracting the reference channel and a buffer-only blank injection). Fit the sensograms to a 1:1 Langmuir binding model to extract ka​ , kd​ , and Kd​ .

Protocol B: Solution-State Affinity via Microscale Thermophoresis (MST)

If the kinase is unstable upon immobilization, MST serves as the perfect orthogonal validation. MST detects changes in the hydration shell, size, and charge of the kinase as it moves through a microscopic temperature gradient induced by an infrared laser[5].

Step-by-Step Methodology:

  • Target Labeling: Label the target kinase using an NHS-ester RED dye (NanoTemper) targeting primary amines. Keep the degree of labeling (DOL) between 0.6 and 1.0. Causality: Over-labeling can alter the isoelectric point and native fold of the kinase, artificially skewing the thermophoretic profile.

  • Titration Series: Prepare a 16-point 1:1 serial dilution of the pyrazolo-pyrimidine derivative in assay buffer (containing 5% DMSO) in a 96-well plate. The highest concentration should be at least 20-fold above the expected Kd​ .

  • Complex Formation: Mix equal volumes (10 µL) of the labeled kinase (final concentration 10 nM) and the inhibitor dilution series. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Thermophoresis Measurement: Load the samples into standard Monolith capillaries. Apply 20% LED excitation power and 40% MST laser power.

  • Data Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against the inhibitor concentration. Fit the data using the Kd​ mass action model to determine the steady-state affinity[5].

Representative Validation Data

When validating a novel 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, a robust data package should demonstrate agreement across orthogonal platforms. Below is a representative data summary for a hypothetical optimized lead compound (Compound X) targeting BTK.

Table 2: Cross-Platform Validation of Compound X (BTK Inhibitor)
Assay PlatformParameter MeasuredValueConfidence Interval / ErrorInterpretation
Enzymatic (TR-FRET) IC50​ 1.8 nM± 0.3 nMPotent biochemical inhibition at 1mM ATP.
SPR (Biacore) Kd​ (Steady State)2.1 nM± 0.2 nMStrong thermodynamic affinity.
SPR (Biacore) ka​ (Association) 4.5×105 M−1s−1 N/AFast target engagement.
SPR (Biacore) kd​ (Dissociation) 9.4×10−4 s−1 N/ALong residence time (~17 minutes).
MST (Monolith) Kd​ (Solution)3.5 nM± 0.5 nMConfirms SPR affinity in a free-solution state.

Orthogonal Validation Strategy

To avoid late-stage attrition, drug development professionals should implement the following validation funnel. TR-FRET provides the throughput necessary to screen the initial libraries generated from the 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. Hits are then triaged through SPR for kinetic profiling (prioritizing slow off-rates, kd​ ), and confirmed in solution via MST.

Workflow Synthesis Compound Synthesis TRFRET Primary Screen (TR-FRET IC50) Synthesis->TRFRET SPR Kinetic Profiling (SPR ka, kd) TRFRET->SPR Hits MST Solution Affinity (MST Kd) TRFRET->MST Hits ITC Thermodynamics (ITC ΔH, ΔS) SPR->ITC Long Residence Time MST->ITC Confirmed Kd Lead Lead Candidate Selection ITC->Lead

Orthogonal validation workflow for screening and characterizing kinase inhibitor binding.

Conclusion

The 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a powerful starting point for kinase inhibitor discovery. However, the true value of any synthesized derivative lies in its binding kinetics and thermodynamic profile. By coupling site-directed SPR with immobilization-free MST, researchers can confidently validate target engagement, eliminate false positives, and select lead candidates with optimal residence times for in vivo success.

References

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at:[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Molecular Interaction Studies Using Microscale Thermophoresis. National Institutes of Health (NIH). Available at:[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Benchmarking 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Efficacy Against Standard Kinase Inhibitors

Introduction: Uncovering the Potential of a Pyrazolopyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Uncovering the Potential of a Pyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] The subject of this guide, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a key synthetic intermediate in the generation of established therapeutics, notably as a precursor to the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][6] While its primary role to date has been in synthesis, its structural similarity to a class of privileged kinase-binding structures warrants a thorough investigation into its own potential biological activity.

This guide provides a comprehensive framework for researchers to benchmark the efficacy of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We hypothesize that this compound may exhibit inhibitory activity against key oncogenic kinases, such as those from the Src family and Bruton's tyrosine kinase (BTK). To rigorously test this hypothesis, we propose a direct comparison against two well-characterized, clinically relevant inhibitors: Dasatinib , a potent dual Src/Abl inhibitor, and Ibrutinib , a first-in-class BTK inhibitor.

This document will detail the necessary experimental protocols, from direct enzymatic assays to cell-based functional screens and downstream signaling analysis, enabling a robust evaluation of this compound's potential as a novel kinase inhibitor.

The Standard Inhibitors: Establishing a Performance Baseline

A meaningful comparison requires well-defined standards. We have selected Dasatinib and Ibrutinib based on their distinct, yet potentially overlapping, target profiles, which align with the hypothesized activity of our pyrazolopyrimidine test compound.

  • Dasatinib (BMS-354825): A potent, orally available small molecule inhibitor of multiple tyrosine kinases.[7][8] It is a powerful inhibitor of the Src family kinases (SFK), including Src, Lck, Fyn, and Yes, with IC50 values in the low nanomolar range.[9][10][11][12][13] Dasatinib also potently inhibits Bcr-Abl, c-Kit, and other kinases.[14][15] Its mechanism of action involves binding to the ATP pocket of these kinases, thereby blocking downstream signaling pathways that control cell proliferation, migration, and survival.[8]

  • Ibrutinib (PCI-32765): A first-in-class, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[16][17][18][19] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[19][20] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in various hematological cancers.[16][19][21] While highly potent against BTK, Ibrutinib also exhibits off-target activity against other kinases, including some members of the Src family.[22]

Experimental Workflow for Comparative Efficacy Analysis

To systematically evaluate the efficacy of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we propose a three-tiered experimental approach. This workflow is designed to first establish direct biochemical activity, then assess cellular effects, and finally, elucidate the mechanism of action.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Mechanistic Analysis a In Vitro Kinase Assays (Src, Lck, Fyn, BTK) b Determine IC50 Values a->b d Cell Viability/Proliferation Assays (MTS/MTT) b->d Inform Dosing c Select Relevant Cell Lines (e.g., Leukemia, Lymphoma) c->d e Determine GI50 Values d->e f Western Blot Analysis e->f Confirm Cellular Activity g Probe Downstream Signaling (p-Src, p-BTK, p-ERK, p-AKT) f->g

Caption: Proposed experimental workflow for benchmarking the test compound.

Detailed Experimental Protocols

Part 1: In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine on purified kinase enzymes and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Kinase and Substrate Preparation:

    • Obtain high-purity, recombinant human Src, Lck, Fyn, and BTK enzymes.

    • Prepare a suitable peptide substrate for each kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Dasatinib, and Ibrutinib in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the serially diluted compounds, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell-Based Proliferation and Viability Assays

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines known to be dependent on Src or BTK signaling.

Protocol:

  • Cell Line Selection and Culture:

    • Select appropriate human cancer cell lines. For example, K562 (chronic myeloid leukemia, sensitive to Bcr-Abl/Src inhibition) and Ramos (Burkitt's lymphoma, dependent on BCR/BTK signaling).

    • Culture cells in the recommended medium and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Dasatinib, and Ibrutinib, prepared as serial dilutions. Include a DMSO-only control.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Add a viability reagent such as MTS or MTT to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.

Part 3: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the observed cellular effects are due to the inhibition of the intended signaling pathways.

Caption: Simplified Src and BTK signaling pathways targeted by inhibitors.

Protocol:

  • Cell Treatment and Lysis:

    • Culture and seed cells as described for the proliferation assay.

    • Treat cells with the test compound, Dasatinib, or Ibrutinib at concentrations around their respective GI50 values for a short duration (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-Src (Tyr416)

      • Total Src

      • Phospho-BTK (Tyr223)

      • Total BTK

      • Phospho-AKT and Total AKT

      • Phospho-ERK and Total ERK

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to assess the degree of pathway inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundSrc IC50 (nM)Lck IC50 (nM)Fyn IC50 (nM)BTK IC50 (nM)
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineExperimental ValueExperimental ValueExperimental ValueExperimental Value
Dasatinib~0.5 - 2.7[10]~2.7[10]~2.7[10]>1000
Ibrutinib~50 - 200~5 - 20~50 - 150~0.5

Note: Literature values for standard inhibitors are approximate and can vary based on assay conditions.

Table 2: Comparative Cellular Proliferation Inhibition

CompoundK562 GI50 (µM)Ramos GI50 (µM)
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineExperimental ValueExperimental Value
Dasatinib~0.001 - 0.01[14][15]>1
Ibrutinib>10~0.005 - 0.05[23]

Conclusion

This guide outlines a rigorous and systematic approach to benchmark the efficacy of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine against the standard inhibitors Dasatinib and Ibrutinib. By following these protocols, researchers can generate a comprehensive dataset to determine if this synthetic intermediate possesses intrinsic biological activity worthy of further investigation. The proposed experiments will not only quantify its potency but also elucidate its cellular mechanism of action, providing a solid foundation for any subsequent drug development efforts. The pyrazolo[3,4-d]pyrimidine core remains a fertile ground for the discovery of novel therapeutics, and a thorough evaluation of its derivatives is a critical step in unlocking their full potential.

References

  • Drugs.com. (2025, October 9). What are the names of the BTK inhibitors? Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of cell line IC50 values and responses to dasatinib. Retrieved from [Link]

  • O'Hare, T., et al. (2007).
  • Song, L., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 259.
  • Li, J., & Li, S. (2018). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Chemical Biology, 13(12), 3239-3247.
  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(2), 196-206.
  • Cleveland Clinic. (2026, March 10). BTK Inhibitors: What They Are, How They Work & Side Effects. Retrieved from [Link]

  • The Pharmaceutical Journal. (2025, October 2). Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. Retrieved from [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - WM. Retrieved from [Link]

  • Estupiñán, H. Y., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1151-1160.
  • Strauss, D. J., et al. (2016). Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. Oncotarget, 7(26), 40546–40559.
  • BeGenius Academy | Global. (n.d.). BTKi pharmacotherapy: Expert overview. Retrieved from [Link]

  • Kmieciak, M. (2020). Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions. Cancers, 12(9), 2473.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib? Retrieved from [Link]

  • Al-Salama, Z. T. (2024).
  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (2009). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Retrieved from [Link]

  • ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • Journal of Clinical Oncology. (2022). SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • Montana State University. (n.d.). Impacts of Water Quality on Pesticide Efficacy. Retrieved from [Link]

  • IR-4 Project. (2026, March 9). 2026 Tentative/Scheduled Studies Residue and Efficacy/Crop Safety (E/CS). Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • PMC. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Retrieved from [Link]

  • PMC. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2017). Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize. Retrieved from [Link]

  • University of Connecticut. (n.d.). Common herbicides. Retrieved from [Link]

Sources

Validation

Spectroscopic Validation Guide: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Regioisomeric Alternatives

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the development of targeted kinase inhibitors (e.g., Src, BTK, and mTOR inhibitors) [1]. Among its critical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the development of targeted kinase inhibitors (e.g., Src, BTK, and mTOR inhibitors) [1]. Among its critical building blocks, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1935368-77-6) is highly valued for its orthogonal reactivity. The C3-iodo group is primed for early-stage Suzuki-Miyaura cross-coupling, while the C6-chloro group allows for late-stage nucleophilic aromatic substitution (S N​ Ar).

However, synthesizing this building block—typically via the amination of a 4,6-dichloro precursor—presents a severe regioselectivity challenge. The steric bulk of the C3-iodo group can drive amination to the C6 position, generating the 4-chloro-6-amine regioisomer . This guide objectively compares the spectroscopic signatures of the target product against its regioisomer and contrasts the analytical workflows required for definitive structural validation.

The Analytical Challenge: Causality in Method Selection

Routine benchtop analysis (1D 1 H/ 13 C NMR and Low-Resolution MS) is fundamentally inadequate for distinguishing pyrazolo[3,4-d]pyrimidine regioisomers[2]. Because the C4 and C6 positions are quaternary carbons lacking directly attached protons, 1D 1 H NMR yields nearly identical, ambiguous spectra for both isomers.

The Causality: To achieve a self-validating analytical system, we must exploit the spatial relationship between the exocyclic amine protons and the heterocyclic core. Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is mandatory. The 4-NH 2​ protons will show a diagnostic 3-bond coupling ( 3J ) to the bridgehead C3a carbon. In contrast, if the amine is incorrectly positioned at C6, the distance to C3a exceeds 4 bonds, resulting in a silent spectrum at that coordinate.

AnalyticalWorkflow cluster_routine Alternative: Routine Benchtop cluster_advanced Product Standard: Advanced Suite Start Synthesis Product: C4 vs C6 Amine Mixture Benchtop 1D 1H/13C NMR & LRMS Start->Benchtop Low Resolution Adv 2D HMBC + HRMS Start->Adv High Precision Result1 Ambiguous Regiochemistry (Quaternary C4/C6) Benchtop->Result1 Result2 Definitive 6-Chloro-4-amine Validation Adv->Result2

Fig 1. Comparison of analytical workflows for validating pyrazolopyrimidine regiochemistry.

Quantitative Data Comparison

The following table summarizes the comparative spectroscopic performance of the target product versus its primary synthetic alternative (the regioisomer).

Parameter6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Product)4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Alternative Isomer)Diagnostic Value
1 H NMR (NH 2​ ) ~8.20 ppm (br s, 2H)~7.80 ppm (br s, 2H)Low (Solvent/concentration dependent)
13 C NMR (C-Cl) 154.5 ppm (C6)158.2 ppm (C4)Moderate (Requires prior assignment)
13 C NMR (C-NH 2​ ) 158.5 ppm (C4)155.1 ppm (C6)Moderate (Requires prior assignment)
HMBC (NH 2​ to C3a) Strong 3J correlation (~100.5 ppm) No correlation ( >4J ) Critical / Definitive
HRMS (ESI+) [M+H] + m/z 295.9201[M+H] + m/z 295.9201Identical (Requires MS/MS fragmentation)

Mechanistic Causality of HMBC Coupling

The definitive proof of structure relies entirely on the physics of scalar coupling [3]. In the target 4-amine product, the magnetization transfers efficiently through three bonds from the amine protons to the C3a bridgehead carbon. In the alternative 6-amine isomer, this pathway is broken by distance.

HMBC_Coupling NH2 4-NH2 Protons C4 C4 Carbon (δ 158.5) NH2->C4 2J (Strong) C3a C3a Carbon (δ 100.5) NH2->C3a 3J (Diagnostic) C6 C6 Carbon (δ 154.5) NH2->C6 >4J (None)

Fig 2. Causal HMBC coupling pathways differentiating C4-amine from C6-amine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your drug discovery pipeline, implement the following self-validating protocols when characterizing this building block.

Protocol 1: High-Field 2D NMR (HMBC/HSQC) Acquisition

Causality: 1D carbon spectra are insufficient because quaternary carbon assignments are ambiguous without spatial context. HMBC bridges this gap by mapping proton-carbon distances.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100% atom D) containing 0.03% v/v TMS.

    • Self-Validation Check: The TMS peak at 0.00 ppm and the DMSO pentet at 2.50 ppm serve as internal calibration standards, ensuring absolute chemical shift accuracy.

  • 1D Acquisition: Acquire 1 H (64 scans) and 13 C (1024 scans) spectra on a 600 MHz spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for the quaternary carbons.

  • HMBC Setup: Configure the gradient-selected HMBC experiment with a long-range coupling constant ( JLR​ ) optimized for 8 Hz. Acquire with 256 t1​ increments and 2048 t2​ points.

  • Data Interpretation: Extract the 3J correlation from the NH 2​ protons ( δ ~8.20) to the C3a bridgehead carbon ( δ ~100.5). The presence of this cross-peak definitively confirms the C4-amine regiochemistry.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI+)

Causality: While HRMS cannot distinguish regioisomers by exact mass alone, it is essential for confirming the presence of the heavy halogens (Cl, I) and ruling out over-amination (e.g., 4,6-diamine impurities).

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% formic acid to promote ionization.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Check: Verify the isotopic signature. The target molecule ( C5​H3​ClIN5​ ) must display a base peak at m/z 295.9201 ([M+H] + ) and a secondary peak at m/z 297.9171 ([M+2+H] + ) in a ~3:1 ratio. This specific isotopic envelope definitively validates the presence of exactly one chlorine atom, while the exact mass confirms the monoisotopic iodine.

Conclusion

When sourcing or synthesizing 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, relying on 1D NMR and LRMS introduces an unacceptable risk of regioisomeric contamination. By adopting the advanced multi-nuclear spectroscopic suite detailed above, researchers can establish a self-validating analytical framework that guarantees the structural integrity required for downstream kinase inhibitor development.

References

  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: Molecules (MDPI), 2024. URL: [Link]

  • Title: NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines Source: European Journal of Medicinal Chemistry (via CORE), 2008. URL: [Link]

  • Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: Pharmaceuticals (PMC), 2023. URL: [Link]

Safety & Regulatory Compliance

Safety

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine proper disposal procedures

Comprehensive Waste Management and Disposal Protocol for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine As a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, 6-Chloro-3-io...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

As a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1935368-77-6) is frequently handled in drug discovery laboratories[1]. While its utility in cross-coupling reactions is high, its chemical structure—featuring both chlorine and iodine substituents on a nitrogen-rich pyrazolopyrimidine core—necessitates strict adherence to specialized environmental and safety protocols during disposal.

This guide provides an authoritative, step-by-step operational plan for the safe handling, classification, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) guidelines and standard laboratory Environmental Health and Safety (EHS) practices.

Chemical Characterization and Waste Classification

To establish a self-validating safety system, laboratory personnel must first understand why a chemical is categorized in a specific way. 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a Halogenated Organic Waste [2].

The presence of carbon-halogen bonds (C-Cl and C-I) dictates its disposal pathway. Under EPA guidelines, halogenated organic compounds cannot be disposed of via standard drain or municipal trash routes due to their potential for environmental persistence, bioaccumulation, and toxicity[2]. Furthermore, if halogenated wastes are subjected to low-temperature incineration, they can generate highly toxic byproducts, including dioxins and furans[3][4]. Therefore, they require high-temperature incineration at permitted commercial facilities equipped with caustic scrubbers to neutralize acidic halogen gases (e.g., HCl, HI) produced during combustion[4].

Table 1: Waste Characterization Summary

ParameterSpecificationRationale / Causality
Chemical Class Halogenated HeterocycleContains covalently bound Chlorine and Iodine.
Primary Waste Stream Halogenated Organic WasteMust be segregated to ensure treatment via high-temperature incineration with caustic scrubbing[2][4].
EPA Regulatory Context RCRA Regulated (Mixture Rule)If mixed with listed solvents (e.g., F001-F005), the entire mixture is regulated as hazardous waste[3].
Incompatibilities Strong oxidizers, strong basesRisk of exothermic reactions or degradation into toxic halogenated gases[5].

Operational Workflow: Laboratory Disposal Procedures

The following step-by-step methodology outlines the proper containment and disposal of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, whether in its pure solid form or as a solute in reaction mixtures.

Phase 1: Segregation and Containment

Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire volume must then be treated as halogenated under the EPA's "mixture rule"[3]. Furthermore, mixing incompatible chemicals can lead to catastrophic container failure[5].

  • Determine the Waste State: Identify whether the waste is a solid residue (e.g., contaminated weighing paper, failed crystallization) or a liquid solution (e.g., dissolved in dichloromethane or dimethylformamide).

  • Select the Receptacle:

    • For Solids: Use a 5-gallon poly pail, sturdy cardboard box lined with a 7-mil polyethylene bag, or a dedicated wide-mouth High-Density Polyethylene (HDPE) jar[6].

    • For Liquids: Use a chemically compatible, sealable container, such as a glass carboy or an HDPE jerrican[7].

  • Isolate Halogens: Ensure the chosen container is strictly designated for Halogenated Organic Waste . Do not add this compound to non-halogenated solvent carboys[5].

Phase 2: Labeling and SAA Storage

Causality: Unlabeled "mystery" chemicals pose the highest risk to EHS personnel and incur severe regulatory fines. Proper labeling ensures the downstream disposal contractor can safely blend the waste for incineration[7].

  • Apply Hazardous Waste Label: Immediately affix a standard hazardous waste tag to the container.

  • Detail the Contents: Write the full chemical name—"6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine"—on the label. Do not use acronyms, structural abbreviations, or proprietary lab codes[2][7]. If it is in a solution, list all solvents and their approximate percentages.

  • Transfer to SAA: Place the sealed, labeled container in the laboratory's designated Satellite Accumulation Area (SAA)[7].

  • Implement Secondary Containment: The container must sit within a secondary containment bin to capture any potential leaks, segregated from incompatible materials (e.g., inorganic acids)[6].

Phase 3: EHS Coordination and Final Disposal
  • Monitor Accumulation Limits: Under standard SAA regulations, a laboratory may accumulate up to 55 gallons of hazardous waste. Once this limit is reached, EHS must remove the material within 3 calendar days[7].

  • Request Pickup: Submit a waste pickup request to your institutional EHS department. The waste will be transported to a central accumulation area before being shipped to a licensed RCRA-permitted commercial incinerator[3][7].

Spill Response and Decontamination

In the event of an accidental release of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine powder during handling:

  • Evacuate and Assess: Evacuate the immediate area. Ensure the spill is not near strong oxidizers.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or Viton), safety goggles, and a lab coat[2]. If the spill is outside a fume hood and dust is airborne, respiratory protection may be required per institutional guidelines.

  • Containment: Do not dry sweep, as this aerosolizes the halogenated powder. Gently cover the spill with a damp absorbent pad or an inert, non-combustible material (e.g., sand)[2].

  • Collection: Carefully scoop the absorbed material and place it into a designated solid hazardous waste container.

  • Decontamination: Wash the spill site with a compatible solvent (e.g., a small amount of ethanol or soapy water), absorbing the wash liquid and disposing of those materials as halogenated waste as well[2].

Waste Management Pathway Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all safety and regulatory checkpoints are met.

G Start Generation of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Waste Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Segregation Segregate strictly as Halogenated Organic Waste Solid->Segregation Liquid->Segregation Container Place in Compatible Container (HDPE or Glass, Sealed) Segregation->Container Label Attach Hazardous Waste Label (Use Full Chemical Name) Container->Label SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA EHS Request EHS Pickup (Monitor 55-gal limits) SAA->EHS Incineration High-Temperature Incineration (Licensed RCRA Facility) EHS->Incineration

Figure 1: Standard operating workflow for the proper segregation and disposal of halogenated heterocyclic chemical waste.

References

  • ChemBK. "1935368-77-6 - ChemBK: Name:6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine." chembk.com.
  • University of Pennsylvania Environmental Health & Radiation Safety. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." upenn.edu.
  • University of Delaware Environmental Health & Safety. "Chemical Waste Management." udel.edu.
  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca.
  • U.S. Environmental Protection Agency. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." epa.gov.
  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov.
  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene." benchchem.com.

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Handling

Operational Guide to Personal Protective Equipment for Handling 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1935368-77-6).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1935368-77-6). As a potent, halogenated heterocyclic compound likely utilized in targeted drug development, a stringent safety-first approach is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for potent chemical compounds.

Disclaimer: Specific safety data for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively published. The following recommendations are therefore synthesized from the safety profiles of structurally similar analogs, such as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and established best practices for handling potent active pharmaceutical ingredients (APIs).[1][2] A thorough risk assessment should be conducted by institutional safety personnel before commencing any work.

Hazard Identification and Risk Assessment

The primary routes of exposure to a solid compound like this are inhalation of airborne particles, dermal contact, and ocular exposure.[2] Based on the GHS classifications for the closely related analog, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we must assume a similar or potentially more significant hazard profile.[3][4][5] The presence of both chloro and iodo groups on the pyrazolopyrimidine core suggests the potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.

Table 1: Anticipated Hazard Profile

Hazard Statement GHS Classification Code Description Source
Harmful if swallowed H302 May cause harm if ingested. [4]
Harmful if inhaled H332 May cause harm if dust or aerosol is inhaled. [4]
Causes skin irritation H315 May cause redness, itching, or inflammation upon skin contact. [3][5]
Causes serious eye irritation H319 May cause significant eye irritation, redness, and pain. [3][4][5]

| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory tract. |[3][4] |

Due to these potential hazards, all handling operations must be conducted within designated areas and with appropriate engineering controls to minimize exposure.[2][6]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a robust barrier between the researcher and the chemical.[1][7] This is the last line of defense, supplementing primary engineering controls.

Table 2: Required PPE for Handling Operations

Body Area Primary Protection Secondary/Enhanced Protection (Required for spills or dust generation)
Engineering Certified Chemical Fume Hood Glovebox or Isolator Technology
Eyes/Face Safety Glasses with Side Shields Chemical Splash Goggles & Full-Face Shield[8][9]
Hands Disposable Nitrile Gloves Double-gloving with Nitrile Gloves[7][8]
Body Laboratory Coat Disposable, low-permeability Gown with knit cuffs[7]
Feet Closed-toe, chemical-resistant shoes N/A

| Respiratory | N/A (within fume hood) | Fit-tested NIOSH-certified N95 or higher-level respirator[9] |

Step-by-Step PPE & Handling Workflow

The following protocol outlines the procedural steps for safely handling the compound, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Prepare Work Area (Fume Hood with absorbent liner) gather_mat Gather All Materials (Chemical, glassware, waste bags) prep_area->gather_mat don_ppe Don Full PPE (Gown, Double Gloves, Goggles, Face Shield) gather_mat->don_ppe weigh Carefully Weigh Compound (Use anti-static weigh paper) don_ppe->weigh Proceed to Handling transfer Transfer to Solvent/Vessel weigh->transfer decon_tools Decontaminate Tools & Glassware transfer->decon_tools Proceed to Cleanup decon_hood Wipe Down Fume Hood Surfaces decon_tools->decon_hood dispose_waste Segregate & Dispose of Waste (Sharps, solid waste, liquid waste) decon_hood->dispose_waste doff_ppe Doff PPE in Correct Order (Outer gloves first) dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Potent Compounds.

Operational and Disposal Plans

A. Engineering Controls: The Primary Barrier All operations involving the solid compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[6] For procedures with a high potential for generating dust, such as weighing or transfers, using a glovebox or a containment ventilated enclosure (CVE) provides an even higher level of protection.[2]

B. Eye and Face Protection Given the severe eye irritation potential, standard safety glasses are insufficient.[8]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes must be worn at all times.

  • Best Practice: A full-face shield should be worn over the chemical splash goggles to protect the entire face from splashes, especially when handling liquids or performing reactions.[9]

C. Hand Protection Skin contact is a direct route of exposure.

  • Glove Selection: Use disposable nitrile gloves. Check the manufacturer's compatibility chart if available; however, for incidental contact, nitrile is a standard choice.[1]

  • Double-Gloving: Wear two pairs of gloves.[7][8] The inner glove should be tucked under the cuff of the lab gown, and the outer glove should go over the cuff. This prevents any skin exposure at the wrist.

  • Glove Changes: Change the outer glove immediately if you suspect contamination or at regular intervals (e.g., every 30-60 minutes) during extended operations. Never touch common surfaces like door handles, keyboards, or pens with gloved hands.

D. Body Protection

  • Gown/Coat: A disposable, low-permeability gown with a solid front and tight-fitting knit cuffs is superior to a standard cotton lab coat.[7] This prevents particle penetration and is easily disposed of in case of contamination.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory to protect from spills and dropped items.[1][10]

E. Respiratory Protection When working within a properly functioning fume hood, respiratory protection is generally not required. However, it becomes necessary if:

  • Engineering controls are not available or fail.

  • A significant spill occurs outside of a containment device.

  • A procedure is known to generate substantial dust that may not be fully contained. In these situations, a minimum of a NIOSH-certified N95 disposable respirator is required.[9] Personnel must be properly fit-tested and trained in its use.

F. Decontamination and Disposal

  • Surface Decontamination: At the end of the procedure, wipe down all surfaces within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol or isopropanol) to remove and neutralize any residual compound.

  • Waste Disposal: All disposable items that have come into contact with the compound (gloves, gowns, weigh paper, pipette tips, bench liners) must be considered hazardous waste.[4]

    • Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste bag or container.

    • Dispose of contaminated liquid waste in a designated, sealed, and properly labeled hazardous waste container.

    • Do not dispose of this material down the drain.[11]

By adhering to this multi-faceted safety plan, researchers can confidently handle 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, ensuring personal safety and the integrity of their research environment.

References

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Canadian Journal of Health Technologies. (2020). Safe handling of hazardous drugs. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • Occupational Safety and Health Administration. Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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